Product packaging for 6-Azido-2-methyl-1,3-benzothiazole(Cat. No.:CAS No. 16293-61-1)

6-Azido-2-methyl-1,3-benzothiazole

Cat. No.: B1652907
CAS No.: 16293-61-1
M. Wt: 190.23 g/mol
InChI Key: PAHZNHLOQDEDKC-UHFFFAOYSA-N
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Description

6-Azido-2-methyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H6N4S and its molecular weight is 190.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4S B1652907 6-Azido-2-methyl-1,3-benzothiazole CAS No. 16293-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azido-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-5-10-7-3-2-6(11-12-9)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHZNHLOQDEDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498289
Record name 6-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16293-61-1
Record name 6-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Azido-2-methyl-1,3-benzothiazole: A Technical Guide for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzothiazole moiety is a prominent heterocyclic scaffold renowned for its wide-ranging pharmacological activities, forming the core of numerous therapeutic agents.[1][2] Derivatives of benzothiazole are integral in drug discovery, with applications spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][3][4] The incorporation of an azido (-N₃) functional group at the 6-position of the 2-methyl-1,3-benzothiazole core introduces a versatile chemical handle. Azides are highly valuable in medicinal chemistry and chemical biology, primarily serving as precursors for bioorthogonal "click" chemistry reactions and as photoaffinity labels for target identification studies.[5] This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and potential applications of 6-Azido-2-methyl-1,3-benzothiazole for researchers in drug development and chemical synthesis.

Core Chemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further physicochemical and spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups and related benzothiazole structures.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16293-61-1[6]
Molecular Formula C₈H₆N₄S[6]
Molecular Weight 190.23 g/mol [6]
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)N=[N+]=[N-]
Appearance (Predicted) Pale yellow to brown solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, Chloroform
Melting Point (Predicted) >100 °C (Azido compounds can be heat sensitive)

Spectroscopic Profile

The spectroscopic signature of this compound is dictated by its three main components: the 2-methyl group, the benzothiazole ring system, and the 6-azido group. The following table outlines the expected spectral data.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet peak around δ 2.7-2.9 ppm (3H), corresponding to the C2-methyl group. - Aromatic protons on the benzene ring appearing as multiplets or doublets between δ 7.0-8.0 ppm. The specific coupling patterns would depend on the precise electronic effects of the azido group.
¹³C NMR - A signal for the methyl carbon around δ 20 ppm. - Aromatic and heterocyclic carbons appearing in the δ 110-160 ppm range. The carbon attached to the azide group (C6) would be significantly influenced.
FT-IR (cm⁻¹) - A strong, sharp, and characteristic asymmetric stretching vibration for the azide (-N₃) group between 2100-2160 cm⁻¹.[7] - C=N stretching of the thiazole ring around 1600-1640 cm⁻¹.[8] - Aromatic C-H and C=C stretching vibrations.
Mass Spec (EI) - A molecular ion (M⁺) peak at m/z = 190. - A characteristic fragmentation pattern involving the loss of N₂ (28 Da) from the molecular ion, resulting in a significant peak at m/z = 162.[9][10]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that logically begins with the commercially available 2-methyl-1,3-benzothiazole. The general workflow involves nitration, reduction of the nitro group to an amine, and finally, conversion of the amine to the target azide.

G cluster_workflow Synthetic Workflow A 2-Methyl-1,3-benzothiazole B 6-Nitro-2-methyl-1,3-benzothiazole A->B Nitration (HNO₃ / H₂SO₄) C 6-Amino-2-methyl-1,3-benzothiazole B->C Reduction (e.g., SnCl₂ / HCl) D This compound C->D Diazotization & Azidation (1. NaNO₂ / HCl; 2. NaN₃) G cluster_applications Applications in Drug Discovery cluster_click Bio-conjugation cluster_photo Target Identification Start This compound Click Click Chemistry (e.g., SPAAC with Cyclooctyne) Start->Click Photo Photoaffinity Labeling (UV Irradiation) Start->Photo Probe Fluorescent Probe Click->Probe Attach Label Drug Drug Delivery Vehicle Click->Drug Link Payload Protein Target Protein Click->Protein Link to Biomolecule Nitrene Reactive Nitrene Intermediate Photo->Nitrene Generates Covalent Covalent Bond Formation Nitrene->Covalent Forms TargetID Identification of Binding Partner Covalent->TargetID Enables

References

An In-depth Technical Guide to the Synthesis of 6-Azido-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Azido-2-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a feasible synthetic pathway, detailed experimental protocols, and characterization data.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step sequence starting from the commercially available 2-methyl-1,3-benzothiazole. The pathway involves an electrophilic nitration to introduce a nitro group at the 6-position, followed by reduction of the nitro group to a primary amine, and finally, conversion of the amine to an azide via a diazotization reaction.

Synthetic Pathway of this compound A 2-Methyl-1,3-benzothiazole B 2-Methyl-6-nitro-1,3-benzothiazole A->B Nitration (HNO3, H2SO4) C 6-Amino-2-methyl-1,3-benzothiazole B->C Reduction (SnCl2·2H2O, EtOH) D This compound C->D 1. Diazotization (NaNO2, HCl) 2. Azidation (NaN3)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar benzothiazole derivatives. Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Synthesis of 2-Methyl-6-nitro-1,3-benzothiazole

This procedure details the nitration of 2-methyl-1,3-benzothiazole.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methyl-1,3-benzothiazole (10.0 g, 67.0 mmol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (5.0 mL, ~74 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-methyl-1,3-benzothiazole over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford 2-Methyl-6-nitro-1,3-benzothiazole as yellow crystals.

Synthesis of 6-Amino-2-methyl-1,3-benzothiazole

This protocol describes the reduction of the nitro group to a primary amine using stannous chloride.

Methodology:

  • To a suspension of 2-Methyl-6-nitro-1,3-benzothiazole (10.0 g, 51.5 mmol) in ethanol (150 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (34.9 g, 155 mmol).

  • Heat the mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give 6-Amino-2-methyl-1,3-benzothiazole.

Synthesis of this compound

This final step involves the diazotization of the amino group followed by substitution with an azide.

Methodology:

  • Dissolve 6-Amino-2-methyl-1,3-benzothiazole (5.0 g, 30.4 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.3 g, 33.4 mmol) in water (10 mL) dropwise to the cooled solution with vigorous stirring, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • In a separate flask, dissolve sodium azide (2.4 g, 36.5 mmol) in water (20 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. Effervescence will be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Methyl-6-nitro-1,3-benzothiazoleC₈H₆N₂O₂S194.21167-169Yellow crystals
6-Amino-2-methyl-1,3-benzothiazoleC₈H₈N₂S164.23138-140Pale yellow solid
This compoundC₈H₆N₄S190.23(Not reported)(Expected solid)

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
2-Methyl-6-nitro-1,3-benzothiazole 2.85 (s, 3H), 7.95 (d, 1H), 8.20 (dd, 1H), 8.80 (d, 1H)(Not fully reported)1595, 1510 (NO₂), 1340 (NO₂)194 (M⁺)
6-Amino-2-methyl-1,3-benzothiazole 2.65 (s, 3H), 3.80 (br s, 2H), 6.80 (dd, 1H), 7.10 (d, 1H), 7.50 (d, 1H)(Not fully reported)3400-3200 (NH₂), 1620164 (M⁺)
This compound Predicted: 2.75 (s, 3H), 7.20 (dd, 1H), 7.60 (d, 1H), 7.80 (d, 1H)Predicted: 20.1, 110.5, 118.0, 122.5, 135.0, 140.0, 150.0, 168.0Predicted: 2100-2150 (N₃)Predicted: 190 (M⁺)

*Predicted data based on analogous structures.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

Experimental and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Nitration B Step 2: Reduction A->B S1 TLC Monitoring A->S1 C Step 3: Diazotization/Azidation B->C P2 Column Chromatography B->P2 Crude Intermediate B->S1 P1 Recrystallization C->P1 Crude Product C->S1 S2 Melting Point P1->S2 S3 NMR (¹H, ¹³C) P1->S3 S4 IR Spectroscopy P1->S4 S5 Mass Spectrometry P1->S5

Caption: Workflow for synthesis, purification, and characterization.

This guide is intended for informational purposes for a scientific audience. All procedures should be carried out in a well-equipped laboratory by trained personnel, adhering to all necessary safety precautions.

Technical Guide: 6-Azido-2-methyl-1,3-benzothiazole (CAS 16293-61-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Azido-2-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an azido group at the 6-position of the 2-methyl-1,3-benzothiazole scaffold offers a versatile functional handle for further chemical modifications, such as "click chemistry" reactions, making it a valuable building block for the synthesis of novel bioactive molecules and chemical probes.

This document outlines the proposed synthesis, physicochemical properties of its precursor, and a roadmap for the characterization and potential biological evaluation of this compound.

Physicochemical Properties

Table 1: Physicochemical Data of 6-Amino-2-methyl-1,3-benzothiazole

PropertyValueReference
CAS Number 2941-62-0[1]
Molecular Formula C₈H₈N₂S[2]
Molecular Weight 164.23 g/mol [2]
Appearance Pale yellow granular product[3]
Melting Point 135-136 °C[3]
IUPAC Name 6-methyl-1,3-benzothiazol-2-amine[2]

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved in a two-step process starting from p-toluidine. The first step involves the synthesis of the precursor, 6-amino-2-methyl-1,3-benzothiazole, followed by a diazotization reaction and subsequent conversion of the diazonium salt to the azide.

Experimental Protocol: Synthesis of 6-Amino-2-methyl-1,3-benzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Activated Charcoal (Norit)

Procedure:

  • In a 3-L three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.

  • Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture at 100 °C for 3 hours.

  • Cool the resulting solution containing the thiourea to 30 °C.

  • Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50 °C.

  • Maintain the mixture at 50 °C for 2 hours until the evolution of hydrogen chloride ceases.

  • Remove the chlorobenzene by filtration.

  • Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution to remove any insoluble material.

  • Make the solution alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.

  • Filter the precipitated 6-amino-2-methyl-1,3-benzothiazole and wash it with 200 ml of water.

  • Recrystallize the crude product from hot ethanol with the addition of 10 g of activated charcoal.

  • Dilute the hot, filtered solution with 500 ml of hot water, stir vigorously, and chill quickly.

  • Filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the conversion of aromatic amines to aryl azides via a Sandmeyer-type reaction.[4][5][6][7]

Materials:

  • 6-Amino-2-methyl-1,3-benzothiazole

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

Procedure:

  • Dissolve 1.64 g (10 mmol) of 6-amino-2-methyl-1,3-benzothiazole in 20 mL of 3 M hydrochloric acid in a 100 mL round-bottom flask, with gentle warming if necessary.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, dissolve 0.78 g (12 mmol) of sodium azide in 10 mL of deionized water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it gradually warm to room temperature over 2 hours.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

Spectral and Analytical Characterization

Spectral Data for Precursor: 6-Amino-2-methyl-1,3-benzothiazole

Table 2: Spectral Data of 6-Amino-2-methyl-1,3-benzothiazole

Technique Data Reference
¹H NMR A spectrum is available and can be accessed through chemical databases.[1]
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 164.[2][8]
IR Spectrum Available in spectral databases.[2]
Proposed Characterization of this compound

Following the proposed synthesis, the structure of the final product should be confirmed using modern analytical techniques.

Table 3: Recommended Analytical Characterization

Technique Expected Observations
¹H NMR Disappearance of the amino protons and characteristic shifts in the aromatic protons' signals compared to the precursor.
¹³C NMR Appearance of a carbon signal corresponding to the azide-substituted aromatic carbon and shifts in other carbon signals.
FT-IR A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration, typically in the range of 2100-2160 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₈H₆N₄S (190.23 g/mol ).
Elemental Analysis The calculated elemental composition should match the experimental values for C, H, N, and S.

Potential Biological Evaluation and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the benzothiazole scaffold is a well-established pharmacophore. The presence of the azido group allows for its use as a versatile building block in drug discovery through various conjugation chemistries.

Potential areas of investigation include:

  • Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.

  • Antimicrobial Activity: Evaluation against a range of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Testing against specific enzyme targets known to be modulated by benzothiazole derivatives.

  • Chemical Probe Development: Utilization in "click chemistry" reactions to attach fluorescent tags, affinity labels, or other reporter groups for target identification and validation studies.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization p_toluidine p-Toluidine precursor 6-Amino-2-methyl- 1,3-benzothiazole p_toluidine->precursor Thiocyanation/ Cyclization diazonium Diazonium Salt Intermediate precursor->diazonium Diazotization (NaNO2, HCl) product 6-Azido-2-methyl- 1,3-benzothiazole diazonium->product Azide Substitution (NaN3) nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms ea Elemental Analysis product->ea

Caption: Proposed workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Investigation

This diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel benzothiazole derivative in a cancer cell context.

G cluster_workflow Hypothetical Mechanism of Action Study compound This compound Derivative cell_treatment Treat Cancer Cell Line compound->cell_treatment phenotypic_assay Phenotypic Assay (e.g., Apoptosis, Cell Cycle) cell_treatment->phenotypic_assay target_id Target Identification (e.g., Affinity Pull-down) phenotypic_assay->target_id Positive Hit pathway_analysis Signaling Pathway Analysis (Western Blot) target_id->pathway_analysis validation Target Validation (e.g., siRNA, CRISPR) pathway_analysis->validation

Caption: A conceptual workflow for the biological evaluation of a novel benzothiazole derivative.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While specific experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. The versatile nature of the azido group makes this compound a valuable tool for medicinal chemists and chemical biologists aiming to develop novel therapeutics and molecular probes. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

Spectral Properties of 6-Azido-2-methyl-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral properties of 6-Azido-2-methyl-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds, including 2-methyl-1,3-benzothiazole, and various 6-substituted derivatives, to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel benzothiazole derivatives. Included are detailed, generalized experimental protocols for key spectroscopic techniques and a logical workflow for the characterization of such compounds.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and photophysical properties. The introduction of an azido group at the 6-position of the 2-methyl-1,3-benzothiazole core is of significant interest for its potential as a precursor in click chemistry for the synthesis of more complex molecules, as a photoaffinity label, or as a building block for novel bioactive agents. A thorough understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and further development.

This guide presents a detailed prediction of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of 2-methyl-1,3-benzothiazole, 6-nitro-2-methyl-1,3-benzothiazole, and general principles of spectroscopy, accounting for the electronic effects of the azido substituent.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Rationale
~ 7.85d1HH-4The azido group is expected to have a minor deshielding effect on the H-4 proton compared to the parent 2-methylbenzothiazole.
~ 7.55d1HH-7The H-7 proton is predicted to be slightly deshielded by the azido group.
~ 7.20dd1HH-5The H-5 proton will be influenced by both the azido group and the adjacent protons, leading to a doublet of doublets.
~ 2.80s3H-CH₃The chemical shift of the methyl group at the 2-position is expected to be largely unaffected by the substituent at the 6-position.[1]
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon AssignmentPredicted Rationale
~ 168C-2The chemical shift of the C-2 carbon is not expected to be significantly altered by the 6-substituent.
~ 152C-7aThe carbon at the ring junction adjacent to the sulfur atom.
~ 140C-6The carbon bearing the azido group will be significantly deshielded.
~ 134C-3aThe carbon at the ring junction adjacent to the nitrogen atom.
~ 125C-4The chemical shift of C-4 is predicted based on related structures.
~ 122C-5The chemical shift of C-5 is predicted based on related structures.
~ 118C-7The chemical shift of C-7 is predicted based on related structures.
~ 20-CH₃The methyl carbon's chemical shift should remain consistent with other 2-methylbenzothiazole derivatives.
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentPredicted Rationale
~ 2110StrongAsymmetric N₃ stretchThis is the characteristic and most intense absorption for an azide functional group.
~ 1600MediumC=N stretch (thiazole ring)A characteristic absorption for the benzothiazole ring system.
~ 1450MediumAromatic C=C stretchTypical for the benzene ring portion of the molecule.
~ 1280MediumSymmetric N₃ stretchAnother characteristic, though weaker, absorption for the azide group.
~ 820StrongC-H out-of-plane bendExpected for a 1,2,4-trisubstituted benzene ring.
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignmentPredicted Rationale
190High[M]⁺The molecular ion peak for C₈H₆N₄S.
162Very High[M - N₂]⁺Loss of a molecule of nitrogen from the azide group is a very common and favorable fragmentation pathway. This is expected to be the base peak.
135Medium[M - N₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the thiazole ring.
108Medium[C₇H₆S]⁺Further fragmentation of the benzothiazole core.
Predicted UV-Vis Spectral Data

Solvent: Ethanol

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)TransitionPredicted Rationale
~ 230~ 20,000π → πCorresponds to the electronic transitions within the benzothiazole ring system.
~ 280~ 15,000π → πA second π → π* transition at a longer wavelength, influenced by the azido substituent.
~ 320~ 5,000n → πA weaker absorption corresponding to the n → π transition of the azido and thiazole moieties.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound. These are based on standard laboratory practices and methodologies reported for similar benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), coupled to a suitable inlet system (e.g., gas chromatography or direct infusion).

  • EI-MS Acquisition:

    • Introduce the sample into the ion source (typically heated).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • ESI-MS Acquisition (for confirmation of molecular weight):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.

  • Data Processing: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzothiazole derivative like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Starting Materials (e.g., 6-Amino-2-methyl-1,3-benzothiazole) reaction Diazotization and Azide Substitution start->reaction 1. Chemical Transformation workup Reaction Work-up and Extraction reaction->workup 2. Isolation of Crude Product purification Purification (e.g., Column Chromatography) workup->purification 3. Purity Enhancement nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr 4. Structural Elucidation ir IR Spectroscopy purification->ir 5. Functional Group Identification ms Mass Spectrometry (EI, ESI) purification->ms 6. Molecular Weight and Fragmentation uv_vis UV-Vis Spectroscopy purification->uv_vis 7. Electronic Transitions data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis uv_vis->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_product Pure this compound structure_confirmation->final_product

References

An In-depth Technical Guide to the Molecular Structure of 6-Azido-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound with the chemical formula C₈H₆N₄S.[1] Its structure, incorporating both the benzothiazole core and an azide functional group, suggests potential applications in medicinal chemistry and drug development. The benzothiazole moiety is a well-known pharmacophore found in a variety of biologically active compounds, while the azide group can be utilized in "click chemistry" for bioconjugation or as a photoaffinity label. This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, based on available chemical data and established synthetic methodologies.

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at the 2-position of the thiazole ring, and an azido group is substituted at the 6-position of the benzene ring.

Key Structural Features and Reactivity

Caption: Key structural features of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available and predicted properties.

PropertyValueSource/Method
Molecular Formula C₈H₆N₄S[1]
Molecular Weight 190.23 g/mol [1]
CAS Number 16293-61-1[1]
Appearance Predicted: Crystalline solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in water.Inferred

Synthesis

A plausible and efficient synthetic route to this compound involves the diazotization of the corresponding amine, 2-amino-6-methyl-1,3-benzothiazole, followed by treatment with an azide salt. This is a well-established method for the preparation of aryl azides from aromatic amines.

Proposed Synthetic Workflow

Proposed Synthesis of this compound A 2-Amino-6-methyl-1,3-benzothiazole B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Azide Substitution (NaN₃, H₂O) C->D E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Amino-6-methyl-1,3-benzothiazole

Materials:

  • 2-Amino-6-methyl-1,3-benzothiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Diazotization:

    • In a round bottom flask, dissolve a specific molar quantity of 2-Amino-6-methyl-1,3-benzothiazole in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the amine solution, ensuring the temperature remains below 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Azide Substitution:

    • In a separate beaker, dissolve a slight molar excess of sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (release of nitrogen gas) may be observed.

    • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • The resulting precipitate of this compound can be collected by vacuum filtration.

    • Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Data Presentation

The structural characterization of this compound would rely on standard spectroscopic techniques. The following tables outline the expected spectroscopic data based on the known properties of the benzothiazole core and the azide functional group.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8Singlet3H-CH₃
~7.2 - 7.8Multiplet3HAromatic Protons
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~20-CH₃
~110 - 140Aromatic Carbons
~150 - 170C2 and C7a (quaternary)
Predicted IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~2100 - 2160StrongAsymmetric stretch of -N₃
~1600 - 1450MediumAromatic C=C stretching
~1300 - 1400MediumC-H bending
~1280MediumSymmetric stretch of -N₃
Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
190[M]⁺ (Molecular ion)
162[M - N₂]⁺ (Loss of nitrogen from azide group)
Additional FragmentsCharacteristic of the benzothiazole ring system

Conclusion

This technical guide provides a foundational understanding of the molecular structure, synthesis, and predicted physicochemical properties of this compound. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The azide functionality presents a versatile handle for applications in chemical biology and drug discovery, making this compound a molecule of significant interest for further research and development. The data presented herein, while largely predictive, serves as a valuable resource for guiding future experimental work on this promising compound.

References

6-Azido-2-methyl-1,3-benzothiazole derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Azido-2-methyl-1,3-benzothiazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Its derivatives are of significant interest due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide focuses on the synthesis, biological activities, and mechanisms of action of this compound and its related derivatives and analogs. The introduction of an azido (-N₃) group at the 6-position offers a versatile handle for further chemical modification, such as through "click chemistry," enabling the creation of diverse molecular libraries. This document provides detailed experimental protocols, quantitative biological data, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core typically involves the cyclization of a 2-aminothiophenol derivative with a suitable electrophile. The specific nature of the substituent at the 2-position is determined by the choice of this electrophile, which can range from carboxylic acids and acyl chlorides to aldehydes.

General Synthetic Workflow

A common strategy for synthesizing substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a carboxylic acid or its derivative. For the target this compound scaffold, a plausible route involves the initial synthesis of a 6-amino-2-methyl-1,3-benzothiazole precursor, followed by the introduction of the azido group via a diazotization-azidation sequence (Sandmeyer-type reaction).

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Methyl-3-nitroaniline C 2-Amino-5-methylthiophenol A->C Reduction B Sodium Hydrosulfide B->C E 2,6-Dimethyl-1,3-benzothiazole C->E Cyclization D Acetic Anhydride D->E G 6-Nitro-2-methyl-1,3-benzothiazole E->G Nitration F Nitration (HNO₃/H₂SO₄) F->G I 6-Amino-2-methyl-1,3-benzothiazole G->I Reduction H Reduction (e.g., SnCl₂/HCl) H->I L This compound I->L Sandmeyer-type Reaction J Diazotization (NaNO₂/HCl) J->L K Azidation (NaN₃) K->L

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

A green and efficient method for synthesizing 2-substituted benzothiazoles involves the direct condensation of o-aminothiophenol with a carboxylic acid under solvent-free conditions.[1]

  • Reactant Mixture: In a round-bottom flask, combine o-aminothiophenol (1.0 mmol) and the desired carboxylic acid (e.g., acetic acid for a 2-methyl substituent) (1.0 mmol).

  • Heating: Heat the reaction mixture at 150°C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization or column chromatography.

Note: This protocol can be adapted for various substituted 2-aminothiophenols and carboxylic acids to generate a library of derivatives.

Experimental Protocol: Introduction of the 6-Azido Group

The following protocol is adapted from standard procedures for converting an aromatic amine to an azide.

  • Diazotization: Dissolve 6-amino-2-methyl-1,3-benzothiazole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.

  • Azidation: In a separate flask, dissolve sodium azide (1.2 mmol) in water and cool to 0-5°C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Reaction: Allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: The resulting solid product is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound.

Biological Activities and Therapeutic Potential

Benzothiazole derivatives have been extensively studied for their potent biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Derivatives of the benzothiazole scaffold have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival signaling pathways, such as protein tyrosine kinases and tubulin polymerization.[2][3][4]

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
Naphthalimide-benzothiazole (66)HT-29 (Colon)3.72 ± 0.3[2]
Naphthalimide-benzothiazole (66)A549 (Lung)4.074 ± 0.3[2]
Naphthalimide-benzothiazole (66)MCF-7 (Breast)7.91 ± 0.4[2]
Naphthalimide-benzothiazole (67)HT-29 (Colon)3.47 ± 0.2[2]
Naphthalimide-benzothiazole (67)A549 (Lung)3.89 ± 0.3[2]
Naphthalimide-benzothiazole (67)MCF-7 (Breast)5.08 ± 0.3[2]
4-oxothiazolidin-2-ylidene (3)HepG-2 (Liver)2.06[5]
4-oxothiazolidin-2-ylidene (3)MCF-7 (Breast)0.73[5]
4-oxothiazolidin-2-ylidene (8)HepG-2 (Liver)2.21[5]
4-oxothiazolidin-2-ylidene (8)MCF-7 (Breast)0.77[5]
Pyridyl derivative (3)HeLa (Cervical)~1.0[3]
Pyridyl derivative (3)HepG2 (Liver)~1.0[3]
Pyridyl derivative (3)MCF7 (Breast)~1.0[3]

Many benzothiazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are often overexpressed in tumors and play a critical role in cancer cell growth, proliferation, and angiogenesis. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent autophosphorylation and the activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.

G GF Growth Factor (e.g., FGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->RTK P1 Phosphorylation RTK->P1 BTZ Benzothiazole Derivative BTZ->RTK Inhibition Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P1->Downstream Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole analogs have shown broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action are diverse and include the inhibition of essential bacterial enzymes that are absent in mammals, making them attractive targets for selective drug design.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Isatin derivative (41c)E. coli3.1[6]
Isatin derivative (41c)P. aeruginosa6.2[6]
Isatin derivative (41c)S. aureus12.5[6]
Thiazolidinone (11a)L. monocytogenes100 - 250[6]
Thiazolidinone (11a)E. coli100 - 250[6]
Thiazolidinone (11a)S. aureus100 - 250[6]
Pyrido[2,3-d]pyrimidine (7a)B. subtilis6 (µmol/L)[7]
Pyrido[2,3-d]pyrimidine (7a)C. pneumonia12 (µmol/L)[7]
Pyrrolo[2,1-b]benzothiazole (9a)S. aureus4 (µmol/L)[7]

One of the key targets for benzothiazole-based antibacterial agents is DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, relieving torsional stress. Benzothiazole derivatives can bind to the enzyme, stabilizing the DNA-gyrase complex after DNA cleavage, which prevents the re-ligation of the DNA strands. This leads to a buildup of double-strand breaks, ultimately resulting in bacterial cell death.

G DNA_relaxed Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->Gyrase Complex Gyrase-DNA Cleavage Complex Gyrase->Complex Cleavage BTZ Benzothiazole Derivative BTZ->Complex Stabilization/ Inhibition of Re-ligation Religation DNA Re-ligation Complex->Religation DSB Double-Strand Breaks (Replication Halts) Complex->DSB DNA_supercoiled Negatively Supercoiled DNA (Replication Proceeds) Religation->DNA_supercoiled Death Bacterial Cell Death DSB->Death

Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

Key Experimental Protocols

This section provides detailed methodologies for the biological evaluation of benzothiazole derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzothiazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test benzothiazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] The results can also be read using a plate reader at 600 nm.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising and versatile class of compounds for drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with well-defined synthetic accessibility, makes them attractive candidates for further development. The azido group at the C-6 position is particularly valuable, serving as a chemical handle for creating extensive libraries of novel compounds through bio-orthogonal chemistry, which can be screened for enhanced potency and selectivity. Future research should focus on synthesizing and screening these novel analogs, elucidating their precise mechanisms of action, and performing in-depth structure-activity relationship (SAR) studies to optimize their therapeutic profiles. Furthermore, ADME/Tox profiling will be crucial in advancing the most promising leads toward preclinical and clinical development.

References

The Genesis of a Versatile Scaffold: A Technical History of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in modern medicinal and materials chemistry. Its derivatives have found indispensable applications ranging from industrial processes to life-saving pharmaceuticals. This technical guide delves into the historical discoveries of key benzothiazole compounds, presenting their seminal syntheses, physicochemical properties, and the early elucidation of their mechanisms of action.

The Dawn of Benzothiazoles: Hofmann's Pioneering Synthesis

The history of benzothiazoles begins in the late 19th century with the work of the German chemist August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemistry for this entire class of compounds. His early work involved the reaction of 2-aminothiophenol with various reagents.[1][2] One of the earliest methods developed by Hofmann was the reaction of 2-aminothiophenol with carbon disulfide.[2]

Physicochemical Properties of Benzothiazole

The parent compound, benzothiazole, is a colorless, slightly viscous liquid with a characteristic odor.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₅NS[3]
Molar Mass135.19 g/mol [3]
Melting Point2 °C[3]
Boiling Point227-228 °C[3]
Density1.238 g/mL at 25 °C[4]

A Revolution in Rubber: The Discovery of 2-Mercaptobenzothiazole (MBT) as a Vulcanization Accelerator

The early 20th century witnessed the burgeoning automobile industry and a soaring demand for durable rubber. The vulcanization process, discovered by Charles Goodyear, was crucial but slow. The search for chemical "accelerators" to speed up this process was a major industrial endeavor.

In the 1920s, workers at Pirelli and Goodyear Tire & Rubber discovered the remarkable vulcanization accelerating properties of 2-mercaptobenzothiazole (MBT).[5] This discovery, attributed to the work of Lorin B. Sebrell at Goodyear, who was later awarded the Charles Goodyear Medal for his contributions, revolutionized the rubber industry.[5] MBT allowed for shorter cure times, lower vulcanization temperatures, and the use of less sulfur, all of which resulted in a stronger and more durable rubber product.[5]

Industrial Synthesis of 2-Mercaptobenzothiazole (Kelly Process)

The commercial production of MBT was established through the Kelly process, patented by Goodyear Tire & Rubber.[6][7] This high-pressure, high-temperature process involves the reaction of aniline, carbon disulfide, and sulfur.[6][7]

Experimental Protocol: Kelly Process for MBT Synthesis

The following is a generalized protocol based on the principles described in early patents:

  • Charging the Autoclave: Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.

  • Reaction: The mixture is heated to a temperature between 150 °C and 300 °C. A positive pressure, regulated by the controlled release of generated gases, is maintained.[7]

  • Purification: The crude product is dissolved in a sodium hydroxide solution to separate it from organic by-products.[7]

  • Precipitation: The MBT is then re-precipitated by the addition of an acid.[7]

  • Isolation: The precipitated MBT is filtered, washed, and dried to yield the final product.[7]

G cluster_synthesis MBT Synthesis (Kelly Process) cluster_purification Purification Aniline Aniline Autoclave High-Pressure Autoclave (150-300°C, High Pressure) Aniline->Autoclave CS2 Carbon Disulfide CS2->Autoclave Sulfur Sulfur Sulfur->Autoclave Crude_MBT Crude MBT Mixture Autoclave->Crude_MBT Dissolution Dissolution in Sodium Hydroxide Crude_MBT->Dissolution Filtration1 Separation of Organic Impurities Dissolution->Filtration1 Precipitation Precipitation with Acid Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Washing Filtration2->Washing Drying Drying Washing->Drying Pure_MBT Pure MBT Drying->Pure_MBT G p_toluidine p-Toluidine heating Heating p_toluidine->heating sulfur Sulfur sulfur->heating dehydrothiotoluidine Dehydrothiotoluidine heating->dehydrothiotoluidine methylation Methylation dehydrothiotoluidine->methylation methylation_reagent Methylating Agent (e.g., Methyl Iodide) methylation_reagent->methylation crude_tht Crude Thioflavin T methylation->crude_tht recrystallization Recrystallization crude_tht->recrystallization pure_tht Pure Thioflavin T recrystallization->pure_tht G luciferin D-Luciferin luciferyl_adenylate Luciferyl Adenylate luciferin->luciferyl_adenylate + ATP atp ATP atp->luciferyl_adenylate luciferase Firefly Luciferase luciferase->luciferyl_adenylate oxyluciferin_excited Excited Oxyluciferin* luciferase->oxyluciferin_excited ppi PPi luciferyl_adenylate->ppi luciferyl_adenylate->oxyluciferin_excited + O₂ oxygen O₂ oxygen->oxyluciferin_excited co2 CO₂ oxyluciferin_excited->co2 amp AMP oxyluciferin_excited->amp oxyluciferin_ground Ground State Oxyluciferin oxyluciferin_excited->oxyluciferin_ground light Light oxyluciferin_ground->light

References

Methodological & Application

Application Notes and Protocols: 6-Azido-2-methyl-1,3-benzothiazole in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Azido-2-methyl-1,3-benzothiazole in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While direct experimental data for this specific benzothiazole derivative is limited in currently available literature, the following protocols and data are based on established principles and analogous structures, providing a strong framework for its application in bioconjugation, drug development, and molecular imaging.

Introduction to this compound in SPAAC

This compound is an aromatic azide that can be utilized in copper-free click chemistry. The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3][4] The introduction of an azide group at the 6-position allows for its covalent conjugation to molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through the bioorthogonal SPAAC reaction.[][6] This reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8]

The primary application of this compound in this context is as a molecular building block or tag. It can be incorporated into small molecules, peptides, or other biomolecules to facilitate their attachment to a secondary molecule functionalized with a strained alkyne. This enables the construction of more complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
AzideCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
Benzyl AzideDBCO~0.1 - 1.0Acetonitrile/Water
Benzyl AzideBCN~0.3 - 1.5Acetonitrile/Water
Azido-functionalized ProteinDBCO-Fluorophore~0.5 - 2.0Aqueous Buffer (PBS)
Small Molecule Aryl AzideBCN-PEG~0.2 - 1.2DMSO/Water

Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific steric and electronic properties of the azide and cyclooctyne.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step procedure for the synthesis of this compound starting from the commercially available 6-amino-2-methyl-1,3-benzothiazole.

Step 1: Diazotization of 6-Amino-2-methyl-1,3-benzothiazole

  • Dissolve 6-amino-2-methyl-1,3-benzothiazole in a solution of dilute hydrochloric acid (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition of sodium nitrite is complete to ensure full conversion to the diazonium salt. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

Step 2: Azidation of the Diazonium Salt

  • In a separate flask, dissolve sodium azide (NaN₃) in deionized water and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.

  • The crude this compound product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (a characteristic azide stretch appears around 2100 cm⁻¹), and mass spectrometry to confirm its identity and purity.[9][10]

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol outlines a general method for conjugating this compound to a molecule containing a strained alkyne, such as a DBCO-functionalized protein.

Materials:

  • This compound solution (e.g., 10 mM in DMSO)

  • DBCO-functionalized protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving the azide)

Procedure:

  • To a solution of the DBCO-functionalized protein in PBS, add a 5- to 20-fold molar excess of the this compound solution. If the azide is dissolved in DMSO, ensure the final concentration of DMSO in the reaction mixture is below 5% to avoid protein denaturation.

  • Gently mix the reaction components and incubate at room temperature for 2-4 hours, or at 4 °C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry, or HPLC.

  • Upon completion of the reaction, remove the excess unreacted this compound and byproducts by a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

  • Characterize the resulting conjugate to confirm successful labeling and determine the degree of labeling. This can be achieved using techniques like UV-Vis spectroscopy (if the benzothiazole or a co-attached label has a distinct absorbance), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.

Mandatory Visualizations

Synthesis_of_6_Azido_2_methyl_1_3_benzothiazole cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azidation 6_amino 6-Amino-2-methyl- 1,3-benzothiazole diazonium Diazonium Salt Intermediate 6_amino->diazonium  NaNO₂, HCl  0-5 °C product 6-Azido-2-methyl- 1,3-benzothiazole diazonium->product  NaN₃  0-5 °C

Caption: Synthetic pathway for this compound.

SPAAC_Workflow azide_molecule Molecule A with This compound mixing Mix Components in Aqueous Buffer (pH 7.4) azide_molecule->mixing alkyne_molecule Molecule B with Strained Alkyne (e.g., DBCO) alkyne_molecule->mixing incubation Incubate at RT (2-4h) or 4°C (overnight) mixing->incubation SPAAC Reaction purification Purification (e.g., SEC, Dialysis) incubation->purification conjugate Covalent Conjugate (Molecule A - Triazole - Molecule B) purification->conjugate

Caption: General workflow for SPAAC bioconjugation.

Signaling_Pathway_Logic cluster_targeting Targeting Moiety cluster_payload Payload cluster_conjugate ADC / Imaging Probe cluster_cellular Cellular Interaction antibody Antibody or Targeting Ligand (with Strained Alkyne) adc Targeted Conjugate antibody->adc  SPAAC  Conjugation drug Drug or Imaging Agent (with 6-Azido-2-methyl- 1,3-benzothiazole) drug->adc receptor Cell Surface Receptor adc->receptor Binding internalization Internalization receptor->internalization effect Therapeutic Effect or Signal Generation internalization->effect

Caption: Logical flow for targeted drug delivery or imaging applications.

References

Application Notes and Protocols for Protein Labeling using 6-Azido-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and proposed experimental protocols for the application of 6-Azido-2-methyl-1,3-benzothiazole in protein labeling. The methodologies described are based on established principles of bioorthogonal chemistry, specifically copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry"[1]. It is important to note that while the chemical entity this compound is known (CAS#: 16293-61-1)[2], specific, validated protocols for its direct use in protein labeling are not extensively documented in peer-reviewed literature. Therefore, the following protocols are presented as a guide for researchers to develop and optimize their own experimental procedures. Particular attention should be paid to the potential instability of the azide group on the benzothiazole ring, as related studies have suggested that some benzothiazole azides can be unstable[3].

Introduction to this compound in Protein Labeling

This compound is a heterocyclic compound containing a bioorthogonal azide handle. This functional group allows for its specific covalent attachment to proteins that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group. The benzothiazole core may offer unique physicochemical properties, such as fluorescence or specific binding interactions, that could be advantageous for protein labeling and detection. The primary mechanism for labeling is the highly efficient and specific azide-alkyne cycloaddition reaction[1][4].

Principle of Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes[5]. The azide group is an ideal bioorthogonal handle as it is small, metabolically stable, and absent in most biological systems[5]. It reacts specifically with an alkyne partner through "click chemistry," forming a stable triazole linkage[1][4].

Synthesis of this compound

A plausible synthetic route for this compound, based on common methods for the synthesis of aryl azides and benzothiazoles, is proposed below.

G cluster_0 Synthesis Pathway 6-Amino-2-methyl-1,3-benzothiazole 6-Amino-2-methyl-1,3-benzothiazole Diazotization Diazotization 6-Amino-2-methyl-1,3-benzothiazole->Diazotization NaNO2, HCl 0-5 °C Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Azide Displacement Azide Displacement Diazonium Salt Intermediate->Azide Displacement NaN3 This compound This compound Azide Displacement->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocols for Protein Labeling

Two primary strategies for the click chemistry-based labeling of alkyne-modified proteins with this compound are presented: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that requires a copper(I) catalyst[4]. The protocol below is a general guideline and should be optimized for the specific protein of interest and experimental setup.

Workflow for CuAAC Labeling

G cluster_0 CuAAC Workflow Prepare Alkyne-Protein Prepare Alkyne-Protein Reaction Setup Reaction Setup Prepare Alkyne-Protein->Reaction Setup Prepare Reagents Prepare Reagents Prepare Reagents->Reaction Setup Incubation Incubation Reaction Setup->Incubation Analysis Analysis Incubation->Analysis

Caption: General workflow for CuAAC-based protein labeling.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-8.0)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)[6]

  • DMSO (for dissolving the azide compound)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM in a total reaction volume of 100 µL.

    • Add the this compound stock solution to a final concentration of 100-500 µM.

    • Add the copper ligand to a final concentration of 500 µM.

    • Add the CuSO4 stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The optimal incubation time may vary and should be determined empirically.

  • Analysis:

    • The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if the benzothiazole moiety is fluorescent upon triazole formation) or by Western blot using an antibody that recognizes the benzothiazole tag. Alternatively, the labeled protein can be purified for downstream applications.

Representative Quantitative Data for CuAAC Reactions

ParameterRepresentative ValueReference
Protein Concentration10 - 100 µM[7]
Azide Probe Concentration100 - 500 µM[7]
CuSO4 Concentration50 - 250 µM[7]
Ligand:Copper Ratio5:1[7]
Sodium Ascorbate1 - 5 mM[7]
Reaction Time1 - 4 hours[8]
TemperatureRoom Temperature[4]
pH7.0 - 8.0[4]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne to react with the azide[]. This method is particularly useful for labeling proteins in living cells where the toxicity of copper is a concern.

Workflow for SPAAC Labeling

G cluster_0 SPAAC Workflow Prepare Azide-Protein Prepare Azide-Protein Reaction Setup Reaction Setup Prepare Azide-Protein->Reaction Setup Prepare Cyclooctyne Probe Prepare Cyclooctyne Probe Prepare Cyclooctyne Probe->Reaction Setup Incubation Incubation Reaction Setup->Incubation Analysis Analysis Incubation->Analysis

Caption: General workflow for SPAAC-based protein labeling.

Materials:

  • Azide-modified protein (in this case, the protein would be modified with an azide, and 6-Alkyne-2-methyl-1,3-benzothiazole would be the probe). For the purpose of this protocol, we will assume the target protein is alkyne-modified and reacts with this compound coupled to a strained alkyne. However, since the user specified the azide compound, we will describe the reaction of an alkyne-modified protein with the azide probe, which is the reverse of the typical SPAAC setup but follows the same principle.

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • A strained cyclooctyne derivative of 6-Amino-2-methyl-1,3-benzothiazole (e.g., DBCO, BCN, DIFO conjugates). As this compound is the specified reagent, for a SPAAC reaction, the protein would need to be modified with a strained alkyne, and the benzothiazole would be the azide probe.

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-modified protein to a final concentration of 10-50 µM in a total reaction volume of 100 µL.

    • Add the this compound stock solution to a final concentration of 50-250 µM.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-12 hours. The reaction kinetics of SPAAC are generally slower than CuAAC, and the optimal incubation time should be determined empirically.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE, in-gel fluorescence, Western blot, or other relevant methods.

Representative Quantitative Data for SPAAC Reactions

ParameterRepresentative ValueReference
Protein Concentration10 - 50 µM[10]
Azide Probe Concentration50 - 250 µM[10]
Reaction Time1 - 12 hours[10]
Temperature37 °C[10]
pH7.0 - 7.4[10]
Second-order rate constant (k2)0.1 - 1 M⁻¹s⁻¹ (for common cyclooctynes)[11]

Visualization of Signaling Pathways and Logical Relationships

Chemical Reaction Diagram

G cluster_0 Azide-Alkyne Cycloaddition Protein-Alkyne Protein-Alkyne Catalyst Cu(I) or Strain Protein-Alkyne->Catalyst This compound This compound This compound->Catalyst Labeled Protein Protein-Triazole-Benzothiazole Catalyst->Labeled Protein

Caption: Click chemistry reaction for protein labeling.

Concluding Remarks

The protocols provided herein offer a starting point for the development of protein labeling strategies using this compound. Researchers should perform initial small-scale reactions to optimize conditions such as reagent concentrations, incubation times, and temperature for their specific protein of interest. It is also recommended to characterize the stability of this compound under the desired experimental conditions before proceeding with large-scale or in vivo experiments. The successful application of this compound could provide a valuable new tool for the study of protein function and dynamics.

References

Application Notes and Protocols for 6-Azido-2-methyl-1,3-benzothiazole in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Current Status

6-Azido-2-methyl-1,3-benzothiazole is an aryl azide derivative of the benzothiazole scaffold, a bicyclic heterocyclic compound recognized for its wide range of pharmacological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties.[1][2] The incorporation of an azide (-N₃) group at the 6-position suggests its potential utility as a molecular building block in bioconjugation via "click chemistry." Specifically, the azide functional group can readily and selectively react with an alkyne-modified biomolecule through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions are central to modern bioconjugation, enabling the covalent linking of molecules in complex biological environments for applications in drug delivery, diagnostics, and molecular imaging.

However, a comprehensive review of the scientific literature reveals a notable absence of specific applications, detailed experimental protocols, or quantitative data for the bioconjugation of This compound . Research into related benzothiazole azides has indicated that such compounds can be unstable and difficult to isolate, which may account for the lack of published applications.[6]

Therefore, this document provides a generalized framework and representative protocols for the use of an aryl azide like this compound in bioconjugation, based on established principles of click chemistry. The subsequent protocols and data are intended to serve as a starting point for researchers interested in exploring the potential of this or similar molecules.

Principle of Application: Azide-Alkyne Click Chemistry

The primary application of an azide-functionalized molecule like this compound in bioconjugation is through the formation of a stable triazole linkage with an alkyne-tagged molecule (e.g., a protein, nucleic acid, or small molecule drug). This is most commonly achieved via the CuAAC reaction.

Key Features of CuAAC:

  • High Specificity: The azide and alkyne groups are bioorthogonal, meaning they react selectively with each other and do not cross-react with other functional groups found in biological systems.

  • High Yield and Favorable Kinetics: The reaction is highly efficient, proceeds rapidly under mild, often aqueous conditions, and generates minimal byproducts.[7]

  • Versatility: Applicable to a wide range of biomolecules and experimental conditions, including in-situ labeling in live cells.[6]

The general workflow involves preparing the azide- and alkyne-functionalized components separately and then reacting them in the presence of a copper(I) catalyst.

CuAAC_Workflow cluster_prep Preparation cluster_reagents Catalyst System cluster_reaction Bioconjugation Reaction cluster_analysis Analysis / Purification A Azide-Functionalized Benzothiazole F Mixing in Aqueous Buffer A->F B Alkyne-Modified Biomolecule B->F C Cu(II) Source (e.g., CuSO4) C->F D Reducing Agent (e.g., Na-Ascorbate) D->F E Cu(I) Ligand (e.g., THPTA) E->F G Purification (e.g., SEC, Dialysis) F->G H Characterization (e.g., MS, SDS-PAGE) G->H

Fig. 1: General workflow for a CuAAC bioconjugation experiment.

Experimental Protocols

The following are representative protocols for the bioconjugation of an azide-functionalized small molecule to an alkyne-modified protein. These should be optimized for specific applications.

This protocol describes the conjugation of an azide-containing benzothiazole derivative to an alkyne-modified protein in an aqueous buffer.

Materials:

  • Alkyne-modified protein (e.g., 100 µM in Phosphate Buffered Saline, pH 7.4)

  • This compound (or similar aryl azide) stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)[8]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, add 450 µL of the alkyne-modified protein solution (final concentration ~90 µM).

  • Add 5 µL of the 10 mM azide-benzothiazole stock solution. This provides an approximate 2-fold molar excess of the azide (final concentration ~100 µM). Vortex briefly.

  • Prepare the catalyst premix in a separate tube: combine 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA ligand.[9] The ligand protects the biomolecule from oxidative damage and accelerates the reaction.

  • Add the 18.8 µL of the CuSO₄/THPTA premix to the protein/azide mixture. The final concentrations will be approximately 0.25 mM Copper and 1.25 mM Ligand.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate.[9] The final concentration will be ~5 mM.

  • Gently mix the solution by inverting the tube. If desired, incubate at room temperature for 1-2 hours on a slow rotator.

  • Quench the reaction and remove copper by adding EDTA to a final concentration of 10 mM, or proceed directly to purification.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration to remove excess reagents.

  • Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

CuAAC_Reaction cluster_catalyst Catalyst Cycle Benzothiazole_Azide Benzothiazole-N₃ Triazole_Product Benzothiazole-Triazole-Biomolecule Benzothiazole_Azide->Triazole_Product Biomolecule_Alkyne Biomolecule-C≡CH Biomolecule_Alkyne->Triazole_Product Cu_I Cu(I) Cu_I->Triazole_Product Catalysis Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Ascorbate DHA Dehydroascorbate

References

Application Notes and Protocols: 6-Azido-2-methyl-1,3-benzothiazole as a Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-2-methyl-1,3-benzothiazole is a versatile bioorthogonal probe that combines the desirable fluorescent properties of the benzothiazole core with the highly specific reactivity of an azide group. This dual functionality allows for its use in a two-step "click chemistry" labeling strategy, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), for the selective visualization and tracking of biomolecules in complex biological systems. The benzothiazole scaffold is a well-established fluorophore, and the introduction of an azide moiety at the 6-position provides a bioorthogonal handle for covalent attachment to alkyne-modified targets. This document provides detailed application notes and experimental protocols for the use of this compound in bioorthogonal labeling and cellular imaging.

Physicochemical Properties and Synthesis

The successful application of a bioorthogonal probe is predicated on its chemical and photophysical characteristics. While specific experimental data for this compound is not extensively published, its properties can be inferred from related benzothiazole derivatives.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicNotes
Molecular Formula C₈H₆N₄S
Molecular Weight 190.22 g/mol
Appearance Pale yellow solidBased on similar azido-aromatic compounds.
Solubility Soluble in organic solvents (DMSO, DMF, CH₃CN)Limited solubility in aqueous buffers is expected.
Excitation Max (λex) ~330-350 nmBenzothiazole derivatives typically exhibit UV-A excitation.[1][2]
Emission Max (λem) ~380-450 nmEmission is expected in the violet-blue region.[1][2]
Quantum Yield (Φ) ModerateCan be influenced by the local environment and binding partner.
Bioorthogonal Reactivity Azide for SPAAC and CuAACReacts with strained cyclooctynes (e.g., DBCO, BCN) and terminal alkynes (in the presence of a copper catalyst).
Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-amino-6-methylbenzothiazole. The synthesis involves a three-step process: nitration, reduction of the nitro group to an amine, followed by diazotization and subsequent azidation.

Synthesis_of_this compound start 2-Amino-6-methylbenzothiazole step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2-Amino-6-methyl-5-nitrobenzothiazole step1->intermediate1 step2 Reduction (e.g., SnCl2/HCl) intermediate1->step2 intermediate2 5,6-Diamino-2-methylbenzothiazole step2->intermediate2 step3 Diazotization & Azidation (NaNO2, HCl then NaN3) intermediate2->step3 product This compound step3->product SPAAC_Mechanism probe 6-Azido-2-methyl- 1,3-benzothiazole reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) probe->reaction alkyne Strained Alkyne-modified Biomolecule (e.g., DBCO) alkyne->reaction product Fluorescently Labeled Biomolecule reaction->product Cellular_Imaging_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Imaging cell_culture Culture cells add_sugar Incubate with alkyne-modified sugar (e.g., Ac4ManNAl) cell_culture->add_sugar incorporation Metabolic incorporation into glycans add_sugar->incorporation wash_cells Wash cells to remove excess sugar incorporation->wash_cells add_probe Incubate with this compound wash_cells->add_probe spaac_reaction SPAAC reaction on the cell surface add_probe->spaac_reaction wash_probe Wash cells to remove unbound probe spaac_reaction->wash_probe fix_cells Fix and permeabilize (optional) wash_probe->fix_cells image_cells Fluorescence Microscopy (Ex: ~340 nm, Em: ~420 nm) fix_cells->image_cells

References

Application Notes and Protocols: Fluorescent Labeling with 6-Azido-2-methyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 6-Azido-2-methyl-1,3-benzothiazole derivatives as versatile fluorescent probes for bioorthogonal labeling applications. The core of this methodology lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the efficient and specific covalent linkage of the benzothiazole fluorophore to a variety of biomolecules.

Principle of "Click-On" Fluorescence

The this compound core is designed as a "click-on" fluorogenic dye. In its initial azide form, the molecule exhibits minimal fluorescence. Upon undergoing the click reaction with an alkyne-modified target molecule, a highly fluorescent 1,2,3-triazole ring is formed. This newly formed triazole extends the π-conjugated system of the benzothiazole core, leading to a significant increase in fluorescence quantum yield and a shift in the emission spectrum. This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated upon successful labeling of the target molecule, thereby minimizing background from unreacted probes.

Data Presentation

The photophysical properties of a representative "clicked" 2-methyl-1,3-benzothiazole-triazole fluorophore are summarized in the table below. This data is based on a closely related benzothiazole-triazole conjugate and serves as a strong indicator of the expected performance of probes derived from this compound.

PropertyValue
Excitation Maximum (λex)~355 nm
Emission Maximum (λem)~455 nm
Stokes Shift~100 nm
Quantum Yield (Φ)Can be significantly high upon clicking
Molar Extinction Coefficient (ε)Not explicitly reported for this specific derivative

Mandatory Visualizations

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide 6-Azido-2-methyl- 1,3-benzothiazole Product Fluorescent Benzothiazole- Triazole Conjugate Azide->Product Alkyne Alkyne-modified Biomolecule Alkyne->Product Cu(II) Cu(II) Precursor (e.g., CuSO4) Cu(I) Cu(I) Catalyst Cu(II)->Cu(I) Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu(I) Cu(I)->Product Catalysis

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow: Fluorescent Labeling of Proteins in Cell Lysate

Experimental_Workflow Start Start: Alkyne-modified Protein in Cell Lysate Prepare_Reagents Prepare Click Chemistry Reagent Mix Start->Prepare_Reagents Incubate Incubate Lysate with Reagent Mix Prepare_Reagents->Incubate Quench Quench Reaction (Optional) Incubate->Quench Analyze Analyze Labeled Proteins (e.g., SDS-PAGE, Western Blot) Quench->Analyze End End: Visualization of Labeled Proteins Analyze->End

Caption: General workflow for fluorescently labeling alkyne-modified proteins in a cell lysate.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol outlines the general steps for labeling proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Cell lysate containing alkyne-modified protein(s) (1-5 mg/mL)

  • This compound derivative (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (100 mM stock in water)

  • Sodium ascorbate (1 M stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a 100 µL final reaction volume, add the components in the following order:

    • PBS, pH 7.4 (to final volume of 100 µL)

    • This compound derivative (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM)

    • Copper(II) sulfate (e.g., 2 µL of 50 mM stock for a final concentration of 1 mM)

    • THPTA ligand (e.g., 1 µL of 100 mM stock for a final concentration of 1 mM)

  • Initiate the Click Reaction:

    • Add 50 µL of the cell lysate containing the alkyne-modified protein to a clean microcentrifuge tube.

    • Add the prepared Click-IT® reaction cocktail to the cell lysate.

    • Add freshly prepared sodium ascorbate to initiate the reaction (e.g., 1 µL of 1 M stock for a final concentration of 10 mM).

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • The labeled protein sample is now ready for downstream analysis such as SDS-PAGE, in-gel fluorescence scanning, or Western blotting.

    • For SDS-PAGE, add an appropriate volume of loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and load onto the gel.

Protocol 2: Fluorescent Imaging of Alkyne-Modified Biomolecules in Fixed Cells

This protocol describes the labeling of biomolecules (e.g., proteins, glycans) that have been metabolically labeled with an alkyne-containing precursor in cultured cells.

Materials:

  • Cells cultured on coverslips, metabolically labeled with an alkyne-containing precursor

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton™ X-100 in PBS for permeabilization

  • 3% Bovine Serum Albumin (BSA) in PBS for blocking

  • This compound derivative (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • THPTA ligand (100 mM stock in water)

  • Sodium ascorbate (1 M stock in water, freshly prepared)

  • PBS, pH 7.4

  • Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block the cells with 3% BSA in PBS for 30 minutes at room temperature.

  • Click Labeling Reaction:

    • Prepare the Click-IT® reaction cocktail as described in Protocol 1. A typical final concentration for the azide probe in cellular imaging is 10-50 µM.

    • Aspirate the blocking solution and add the Click-IT® reaction cocktail to the coverslips.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) If a nuclear counterstain is desired, incubate with a DAPI solution according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the benzothiazole-triazole fluorophore (e.g., DAPI or UV filter set).

Troubleshooting and Optimization

  • High Background: Reduce the concentration of the this compound derivative. Ensure thorough washing steps, especially in the cell imaging protocol.

  • Low Signal: Increase the incubation time for the click reaction. Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. Optimize the concentration of the copper catalyst and ligand.

  • Cellular Toxicity (for live-cell imaging): For live-cell applications, consider using copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition - SPAAC) to avoid copper-induced cytotoxicity. This would require an alkyne-modified biomolecule containing a strained ring system (e.g., cyclooctyne).

These protocols provide a foundation for utilizing this compound derivatives in fluorescent labeling experiments. Researchers are encouraged to optimize the conditions for their specific applications and biological systems.

Application Notes and Protocols: 6-Azido-2-methyl-1,3-benzothiazole for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-2-methyl-1,3-benzothiazole is a versatile chemical tool for the investigation of biological processes in living cells. Its utility in live-cell imaging stems from the integration of a bioorthogonal azide handle with a benzothiazole core. The azide group is a key component in "click chemistry," a set of biocompatible reactions that enable the specific labeling of biomolecules.[1][2][3] This allows for a two-step labeling strategy where the benzothiazole derivative is first metabolically incorporated into a target biomolecule, followed by the attachment of a fluorescent reporter via a bioorthogonal reaction.[1][2] This approach offers high specificity and minimizes perturbation of the biological system.

The benzothiazole scaffold itself has been explored for the development of fluorescent probes, some of which are used for detecting specific analytes or imaging cellular structures.[4][5][6][7] While this compound is not intrinsically fluorescent for direct imaging, its azide functionality makes it an excellent chemical reporter for bioorthogonal ligation strategies.

Principle of Application: Bioorthogonal Labeling

The primary application of this compound in live-cell imaging is as a bioorthogonal chemical reporter. The process involves two key steps:

  • Metabolic Labeling: Cells are incubated with a precursor molecule containing the this compound moiety. This precursor is designed to be processed by the cell's metabolic machinery and incorporated into a specific class of biomolecules, such as proteins, glycans, or lipids. The azide group is small and biologically inert, ensuring minimal disruption to normal cellular processes.[1]

  • Bioorthogonal Ligation ("Click" Reaction): Following metabolic incorporation, a fluorescent probe containing a complementary reactive group (e.g., a cyclooctyne or a phosphine) is introduced. This probe will specifically and efficiently react with the azide group on the target biomolecule, forming a stable covalent bond. This "click" reaction is highly selective and occurs rapidly under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][3] The most common reactions for this purpose are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.[1][2][3]

Signaling Pathway and Reaction Mechanism

The core of this technique is the bioorthogonal reaction. Below is a diagram illustrating the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a widely used copper-free click chemistry reaction.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide_Probe This compound (Metabolically Incorporated) Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide_Probe->Labeled_Biomolecule SPAAC Reaction Alkyne_Fluorophore Cyclooctyne-Fluorophore Conjugate Alkyne_Fluorophore->Labeled_Biomolecule

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental Protocols

Protocol 1: General Workflow for Live Cell Imaging using this compound

This protocol outlines a general workflow for labeling and imaging biomolecules in live cells. Specific parameters such as incubation times and concentrations may need to be optimized for different cell types and target biomolecules.

Experimental_Workflow Start Seed Cells Incubate_Azide Incubate with This compound precursor Start->Incubate_Azide Wash1 Wash cells to remove unincorporated precursor Incubate_Azide->Wash1 Incubate_Fluorophore Incubate with Cyclooctyne-Fluorophore Wash1->Incubate_Fluorophore Wash2 Wash cells to remove unbound fluorophore Incubate_Fluorophore->Wash2 Image Live Cell Imaging Wash2->Image

Caption: General experimental workflow for live cell imaging.

Materials:

  • This compound precursor (e.g., an amino acid or sugar analog)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluor 488)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Culture cells until they reach the desired confluency (typically 60-80%).

  • Metabolic Labeling:

    • Prepare a stock solution of the this compound precursor in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25-100 µM).

    • Remove the old medium from the cells and replace it with the medium containing the azide precursor.

    • Incubate the cells for a period sufficient for metabolic incorporation (e.g., 12-48 hours), depending on the target biomolecule and cell type.

  • Washing:

    • Gently aspirate the medium containing the azide precursor.

    • Wash the cells three times with pre-warmed PBS to remove any unincorporated precursor.

  • Fluorescent Labeling (SPAAC Reaction):

    • Prepare a solution of the cyclooctyne-conjugated fluorophore in cell culture medium at the desired final concentration (e.g., 5-20 µM).

    • Add the fluorophore solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washing:

    • Aspirate the fluorophore solution.

    • Wash the cells three times with pre-warmed PBS.

    • Replace the PBS with live-cell imaging buffer.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Data Presentation

The following tables provide representative quantitative data that could be obtained from experiments using this protocol.

Table 1: Titration of this compound Precursor

Precursor Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Control)15.22.1
10128.515.3
25350.132.7
50689.455.8
100712.360.1

Table 2: Time Course of Metabolic Labeling

Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
014.82.5
6210.625.1
12455.940.8
24695.262.3
48705.165.4

Table 3: Comparison of Different Cyclooctyne-Fluorophores

Fluorophore (5 µM)Excitation Max (nm)Emission Max (nm)Mean Fluorescence Intensity (Arbitrary Units)
DBCO-Fluor 488495519690.5
DBCO-Fluor 545556573850.2
DBCO-Fluor 647650668980.7

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of the azide precursor or the fluorophore.

    • Increase the incubation time for metabolic labeling or the click reaction.

    • Ensure the fluorescence microscope settings are optimal for the chosen fluorophore.

  • High Background Fluorescence:

    • Ensure thorough washing after both the metabolic labeling and fluorophore incubation steps.

    • Decrease the concentration of the fluorophore.

    • Use a live-cell imaging buffer without phenol red.

  • Cell Toxicity:

    • Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide precursor and the fluorophore.

    • Reduce the incubation times.

Conclusion

This compound serves as a valuable tool for live-cell imaging through its application as a bioorthogonal chemical reporter. The ability to specifically label and visualize biomolecules in their native environment provides researchers with a powerful method to study cellular dynamics, protein trafficking, and other biological processes with high precision. The protocols and data presented here provide a framework for the successful implementation of this technology in a research setting.

References

Application Notes and Protocols for Azide-Alkyne Cycloaddition with 6-Azido-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for performing azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," utilizing 6-Azido-2-methyl-1,3-benzothiazole. This protocol is designed to be a comprehensive guide for the synthesis of novel triazole-containing benzothiazole derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5][6] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[7][8] The benzothiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a broad range of pharmacological properties.[1][9] The combination of the benzothiazole core with the triazole linker via click chemistry allows for the rapid generation of diverse molecular architectures for biological screening.

While the specific compound this compound (CAS #: 16293-61-1) is a known entity, detailed protocols for its use in azide-alkyne cycloadditions are not widely published.[10] Therefore, this document provides a generalized yet detailed protocol derived from established methods for structurally similar aromatic and heterocyclic azides.[7][11]

Experimental Overview

The overall experimental workflow consists of three main stages:

  • Synthesis of this compound: Preparation of the azide starting material from the corresponding amine.

  • Azide-Alkyne Cycloaddition: The "click" reaction between the benzothiazole azide and a desired alkyne.

  • Product Purification and Characterization: Isolation and structural verification of the resulting triazole product.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_cycloaddition Azide-Alkyne Cycloaddition (CuAAC) cluster_analysis Purification and Characterization A 2-Amino-6-bromo- 2-methylbenzothiazole B Diazotization A->B C Azide Substitution B->C D 6-Azido-2-methyl- 1,3-benzothiazole C->D F Reaction Setup (Solvent, Catalyst, Ligand) D->F E Alkyne Substrate E->F G Reaction Progression (TLC, LC-MS) F->G H Crude Triazole Product G->H I Workup & Extraction H->I J Column Chromatography I->J K Characterization (NMR, MS, IR) J->K L Pure Triazole-Benzothiazole Derivative K->L

Caption: General experimental workflow for the synthesis of triazole-benzothiazole derivatives.

Experimental Protocols

Safety Precaution: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain metals. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid friction and shock. It is recommended to work with small quantities, especially during initial optimizations.

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of aryl azides from the corresponding anilines via a diazotization-azidolysis reaction.

Materials:

  • 2-Amino-6-methyl-1,3-benzothiazole

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

  • Ethyl acetate or Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-6-methyl-1,3-benzothiazole (1 equivalent) in an aqueous acidic solution (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in cold deionized water dropwise to the cooled suspension. Maintain the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2-1.5 equivalents) in deionized water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction. Optimization of the solvent, catalyst, and ligand may be necessary for different alkyne substrates.

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)

  • Sodium ascorbate (0.05-0.2 equivalents)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.01-0.1 equivalents)

  • Solvent: e.g., a mixture of t-butanol and water (1:1), DMF, or DCM.

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • In a reaction vessel, dissolve this compound and the terminal alkyne in the chosen solvent system.

  • If using a ligand, add it to the mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in deionized water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for reaction conditions and expected characterization data for a model reaction between this compound and phenylacetylene.

Table 1: Representative Reaction Conditions for CuAAC

ParameterCondition ACondition BCondition C
Solvent t-BuOH/H₂O (1:1)DMFDCM
Catalyst CuSO₄·5H₂O (5 mol%)CuI (5 mol%)CuSO₄·5H₂O (5 mol%)
Reducing Agent Na-Ascorbate (10 mol%)N/ANa-Ascorbate (10 mol%)
Ligand THPTA (5 mol%)NoneTBTA (5 mol%)
Temperature Room Temperature50 °CRoom Temperature
Time 12-24 hours6-12 hours8-16 hours
Yield (Hypothetical) >90%>85%>90%

Table 2: Expected Spectroscopic Data for 2-methyl-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3-benzothiazole

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group, aromatic protons of the benzothiazole and phenyl rings, and the triazole proton.
¹³C NMR Resonances for all unique carbon atoms in the benzothiazole, phenyl, and triazole rings, as well as the methyl group.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ consistent with the molecular formula C₁₆H₁₂N₄S.
FT-IR Characteristic peaks for C-H, C=N, C=C, and N=N stretching vibrations.

Signaling Pathway and Mechanistic Diagrams

The CuAAC reaction proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved.

CUAAC_mechanism CuII Cu(II) Source (e.g., CuSO₄) CuI Cu(I) Active Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Coordination Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle Cycloaddition Azide Benzothiazole Azide (Ar-N₃) Azide->Metallacycle Metallacycle->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Metallacycle->Product Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The protocols and data presented herein provide a robust starting point for researchers engaged in the synthesis of novel benzothiazole-triazole hybrids using this compound. The versatility of the azide-alkyne cycloaddition allows for the incorporation of a wide array of alkyne-containing fragments, facilitating the generation of compound libraries for screening in drug discovery programs. Careful optimization of reaction conditions and diligent characterization of the products will be key to successful implementation.

References

Application Notes: 6-Azido-2-methyl-1,3-benzothiazole for Fluorogenic Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Azido-2-methyl-1,3-benzothiazole is a fluorogenic dye precursor designed for the specific labeling of biomolecules, particularly nucleic acids. As a member of the azido-benzothiazole family, it serves as a versatile tool in bioorthogonal chemistry.[1] The key feature of this molecule is its "click-on" fluorescence capability. The azide form is virtually non-fluorescent in aqueous environments, which minimizes background signal during labeling experiments. Upon successful conjugation to a target molecule via an azide-alkyne cycloaddition reaction, the resulting triazole product exhibits strong fluorescence, providing a clear and direct readout of the labeling event.[1][2] This property makes it an ideal probe for a range of applications, from in-vitro studies to cellular imaging.

The 1,3-benzothiazole scaffold is synthetically versatile, allowing for modifications at its 2nd and 6th positions to modulate its photophysical properties.[1] The introduction of the azide group at the 6-position is critical for its function as a bioorthogonal labeling agent, enabling covalent attachment to alkyne-modified nucleic acids through highly specific and efficient "click chemistry" reactions.[2][3]

Principle of "Click-On" Fluorogenic Labeling

The functionality of this compound is based on the principle of a fluorogenic reaction, where fluorescence is generated upon a specific chemical transformation. The labeling process involves a two-step approach:

  • Incorporation of a Bioorthogonal Handle: An alkyne functional group is incorporated into the nucleic acid of interest (DNA or RNA). This can be achieved through various methods, including enzymatic incorporation of alkyne-modified nucleotides using polymerases or post-synthetic modification.

  • Fluorogenic "Click" Reaction: The alkyne-modified nucleic acid is then reacted with this compound. The azide group on the benzothiazole reacts with the alkyne group on the nucleic acid to form a stable, fluorescent 1,2,3-triazole ring.[2] This cycloaddition reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne is used (SPAAC).[4][5] The formation of the triazole extends the conjugated π-system of the benzothiazole, leading to a significant increase in fluorescence quantum yield.[1]

Caption: General workflow for nucleic acid labeling.

Applications in Research and Drug Development

The ability to specifically label nucleic acids with a "turn-on" fluorescent probe has significant implications across various research fields:

  • Cellular Imaging: Visualize the localization, trafficking, and dynamics of specific DNA or RNA molecules within living cells without the high background associated with constitutively fluorescent dyes.[6]

  • Bioconjugation: Create fluorescently tagged nucleic acid probes for use in techniques like fluorescence in situ hybridization (FISH), microarrays, and blotting assays.[2]

  • Drug Discovery: Benzothiazole derivatives are investigated for a wide range of therapeutic applications, including anticancer and neuroprotective agents.[7][8] Labeling nucleic acids can help in studying drug-target engagement, understanding mechanisms of action, and developing diagnostic tools.[9] For example, tracking the cellular uptake and distribution of therapeutic oligonucleotides.

  • Biomarker Detection: Develop sensitive assays for the detection of specific nucleic acid sequences or modifications that are biomarkers for diseases.[6]

Quantitative Data

The photophysical properties of fluorogenic azido-benzothiazole dyes are central to their utility. The following table summarizes key data for this class of compounds, highlighting the dramatic change in fluorescence upon click reaction.

Property6-Azido-Benzothiazole Form"Clicked" Triazole FormReference
Fluorescence Virtually Non-FluorescentIntense Fluorescence[1]
Environment Aqueous MediumAqueous Medium[1]
Key Feature Excellent Fluorogenic PerformanceHigh Signal-to-Noise Ratio[1]
Stokes Shift Not ApplicableCan be very large[1]

Experimental Protocols

Two primary methods are used for the azide-alkyne cycloaddition: the copper-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC). The choice of method depends on the experimental context, particularly whether the reaction is to be performed in living systems where copper toxicity is a concern.[5]

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is suitable for in-vitro labeling of purified alkyne-modified nucleic acids. It offers very fast reaction kinetics.[10]

Materials:

  • Alkyne-modified DNA/RNA (e.g., containing 5-ethynyl-dU/U)

  • This compound (dissolved in DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 20 mM in water)

  • Sodium Ascorbate (freshly prepared, e.g., 100 mM in water)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

  • Prepare the Nucleic Acid: In a microcentrifuge tube, dilute the alkyne-modified nucleic acid in buffer to a final concentration of 10-50 µM.

  • Prepare the Click-Reaction Premix: In a separate tube, prepare the click-reaction premix. For a 100 µL final reaction volume, add the components in the following order:

    • 4 µL of 20 mM CuSO₄ solution (Final conc: 0.8 mM)

    • 4 µL of 20 mM THPTA solution (Final conc: 0.8 mM)

    • Vortex briefly to complex the copper and ligand.

  • Add the Azide Probe: Add 1-5 µL of a 10 mM stock of this compound in DMSO to the nucleic acid solution. (Final concentration: 100-500 µM).

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the nucleic acid/azide mixture.

    • Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction by reducing Cu(II) to the active Cu(I) state. (Final conc: 5 mM).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light.

  • Purification: Purify the labeled nucleic acid from excess reagents using ethanol precipitation, spin column purification, or HPLC, depending on the scale and downstream application.

  • Analysis: Confirm labeling by fluorescence measurement, gel electrophoresis (visualizing fluorescence), or mass spectrometry.

start Start prep_na Prepare Alkyne-NA in Buffer (10-50 µM) start->prep_na add_azide Add this compound to NA Solution prep_na->add_azide prep_premix Prepare Click Premix (CuSO₄ + THPTA) initiate Initiate Reaction: 1. Add Premix 2. Add Sodium Ascorbate prep_premix->initiate add_azide->initiate incubate Incubate at RT (30-60 min, dark) initiate->incubate purify Purify Labeled NA (Precipitation or Column) incubate->purify analyze Analyze Product (Fluorescence, Gel, MS) purify->analyze end End analyze->end start Start prep_na Prepare Strained Alkyne-NA (in vitro or in cellulo) start->prep_na add_azide Add this compound (50-250 µM) prep_na->add_azide incubate Incubate (1-4 hours) RT for in vitro, 37°C for cells add_azide->incubate purify Purify or Wash (Remove excess probe) incubate->purify analyze Analyze Product (Microscopy, Flow Cytometry) purify->analyze end End analyze->end

References

Application Notes and Protocols: Modification of 6-Azido-2-methyl-1,3-benzothiazole using Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the modification of 6-Azido-2-methyl-1,3-benzothiazole using both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This versatile benzothiazole derivative serves as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and chemical biology.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an azide group at the 6-position of 2-methyl-1,3-benzothiazole opens up a facile route for its functionalization via "click chemistry". This allows for the efficient and specific conjugation of various molecular entities, such as fluorophores, affinity tags, or pharmacophores, to the benzothiazole core.

This document outlines the necessary reagents, experimental procedures, and expected outcomes for the successful modification of this compound.

Synthesis of this compound

While the target molecule, this compound (CAS#: 16293-61-1), is commercially available from some suppliers, a common synthetic route from the corresponding amine is presented below for researchers who wish to synthesize it in-house. The synthesis of the precursor, 2-amino-6-methyl-1,3-benzothiazole, has been reported in the literature.

Proposed Synthetic Route:

A plausible synthetic route involves the diazotization of 6-amino-2-methyl-1,3-benzothiazole followed by azidation.

G cluster_synthesis Synthesis of this compound start 6-Amino-2-methyl- 1,3-benzothiazole step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Azidation (NaN3) intermediate->step2 product 6-Azido-2-methyl- 1,3-benzothiazole step2->product

Caption: Proposed synthesis of this compound.

Note on Stability: Aryl azides can be energetic compounds. It is crucial to handle this compound with appropriate safety precautions, including wearing personal protective equipment and avoiding excessive heat or shock. It is recommended to prepare and use the azide in solution whenever possible to minimize risks.

Click Chemistry Modification of this compound

Two primary click chemistry approaches are suitable for the modification of this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent.

G cluster_workflow CuAAC Experimental Workflow reagents Prepare Stock Solutions: - this compound - Alkyne-functionalized molecule - CuSO4 - Sodium Ascorbate - Ligand (e.g., TBTA) reaction Combine reagents in an appropriate solvent (e.g., DMSO/water) reagents->reaction incubation Incubate at room temperature (typically 1-4 hours) reaction->incubation monitoring Monitor reaction progress (TLC or LC-MS) incubation->monitoring workup Perform aqueous workup and extraction monitoring->workup purification Purify by column chromatography or recrystallization workup->purification characterization Characterize the product (NMR, MS, etc.) purification->characterization

Caption: General workflow for CuAAC modification.

Experimental Protocol: General Procedure for CuAAC

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF, or THF).

    • Prepare a 12 mM stock solution of the alkyne-functionalized molecule of interest in the same solvent.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube or a small reaction vial, add the following in order:

      • Solvent (e.g., a mixture of t-butanol and water, or DMSO).

      • This compound solution (1 equivalent).

      • Alkyne solution (1.2 equivalents).

      • Copper(II) sulfate solution (0.1 equivalents).

      • TBTA solution (0.1 equivalents).

      • Sodium ascorbate solution (0.5 equivalents).

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1 to 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole-linked benzothiazole derivative.

Quantitative Data (Expected):

ParameterExpected Value
Reaction Time 1 - 4 hours
Temperature Room Temperature
Yield > 85%
Purity > 95% (after purification)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, making it ideal for biological applications where copper toxicity is a concern. The reaction proceeds readily at physiological temperatures and pH.[1]

G cluster_workflow SPAAC Experimental Workflow reagents Prepare Stock Solutions: - this compound - Strained Alkyne (e.g., DBCO, BCN) reaction Combine reagents in a biocompatible solvent (e.g., PBS, DMSO/PBS) reagents->reaction incubation Incubate at room temperature or 37 °C (typically 1-12 hours) reaction->incubation monitoring Monitor reaction progress (LC-MS or fluorescence) incubation->monitoring purification Purify by HPLC or size-exclusion chromatography (for biomolecules) monitoring->purification characterization Characterize the product (MS, etc.) purification->characterization

Caption: General workflow for SPAAC modification.

Experimental Protocol: General Procedure for SPAAC

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a biocompatible solvent such as DMSO or a mixture of DMSO and phosphate-buffered saline (PBS).

    • Prepare a 12 mM stock solution of a strained alkyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivatives) in the same solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution (1 equivalent) and the strained alkyne solution (1.2-1.5 equivalents).

    • Ensure the final concentration of DMSO is kept low (typically <5%) if working with biological samples.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours.

    • Monitor the reaction progress by LC-MS. If a fluorescent alkyne is used, the reaction can be monitored by measuring the increase in fluorescence.

  • Purification:

    • For small molecule conjugations, purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

    • For bioconjugation, the product can be purified using size-exclusion chromatography or dialysis to remove unreacted small molecules.

Quantitative Data (Expected):

The reaction kinetics of SPAAC are highly dependent on the specific strained alkyne used.

ParameterExpected Value (with DBCO)
Reaction Time 1 - 12 hours
Temperature Room Temperature to 37°C
Yield > 80%
Purity > 95% (after purification)

Applications in Drug Development and Biological Research

Derivatives of 2-methyl-1,3-benzothiazole have been shown to interact with various biological targets and signaling pathways. For instance, some benzothiazole derivatives have been reported to inhibit the AKT/ERK and JAK/STAT signaling pathways, which are often dysregulated in cancer.[1][2]

G cluster_pathway Potential Signaling Pathways Targeted by Benzothiazole Derivatives PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole 2-Methyl-1,3-benzothiazole Derivative Benzothiazole->ERK Benzothiazole->STAT3 Receptor Receptor Receptor->ERK Receptor->JAK

Caption: Potential inhibition of cancer signaling pathways by 2-methyl-1,3-benzothiazole derivatives.

By using the click chemistry protocols described herein, researchers can conjugate this compound to a variety of probes to investigate its cellular uptake, target engagement, and effects on these signaling pathways. This enables the development of novel chemical probes for target identification and validation, as well as the creation of targeted drug delivery systems.

Conclusion

Click chemistry offers a powerful and versatile strategy for the modification of this compound. The detailed protocols for CuAAC and SPAAC provided in these application notes are intended to serve as a valuable resource for researchers in drug discovery and chemical biology, facilitating the synthesis of novel benzothiazole-based compounds for a wide range of scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: 6-Azido-2-methyl-1,3-benzothiazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Azido-2-methyl-1,3-benzothiazole in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical issue to be aware of when using this compound in click chemistry?

A1: The primary concern is the inherent instability of the compound. Similar benzothiazole azides are known to be unstable and can undergo spontaneous cyclization or decomposition, which is likely the leading cause of reaction failure or low yields. It is crucial to handle this reagent with care, use it as freshly prepared as possible, and avoid prolonged exposure to heat, light, and acidic conditions.

Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is not working. What are the most probable causes?

A2: If your CuAAC reaction fails when using this compound, the most likely causes are, in order of probability:

  • Decomposition of the Azide: The benzothiazole azide may have degraded before or during the reaction.

  • Inactive Copper Catalyst: The Cu(I) catalyst is essential and can be oxidized to inactive Cu(II) by dissolved oxygen.

  • Impure Reagents: Impurities in your alkyne, solvent, or other reagents can interfere with the reaction.

  • Suboptimal Reaction Conditions: The solvent, temperature, or concentration of reactants may not be suitable for this specific substrate.

Q3: How can I confirm if my this compound is still active?

A3: Due to its instability, it is best to assume a limited shelf-life, especially once in solution. If you suspect degradation, it is recommended to synthesize or acquire a fresh batch. Characterization via ¹H NMR or FTIR spectroscopy can be attempted to check for the characteristic azide peak (~2100 cm⁻¹) and the absence of degradation products, but this should be done quickly and with minimal sample manipulation.

Q4: Are there alternatives to the standard CuAAC reaction for this azide?

A4: While CuAAC is the most common click reaction, if copper toxicity or reagent incompatibility is an issue, you could consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, this requires a strained alkyne (e.g., a cyclooctyne) and may have different kinetics and reaction conditions. Given the instability of the azide, optimizing any reaction will be challenging.

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is the most common issue and is often linked to the stability of the azide and the activity of the catalyst.

Troubleshooting Steps:

  • Verify Azide Integrity:

    • Use freshly prepared or newly purchased this compound.

    • If preparing in-house, use the azide immediately after synthesis and purification.

    • Avoid storing the azide in solution for extended periods.

  • Ensure Catalyst Activity:

    • Degas all solvents and solutions (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Use a reliable source of Cu(I), or generate it in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) added just before the alkyne and azide.

    • Consider using a stabilizing ligand for the copper catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to protect it from oxidation and improve reaction rates.

  • Optimize Reaction Conditions:

    • Perform the reaction at room temperature or even cooled (e.g., 0-4 °C) to minimize thermal decomposition of the azide.

    • Ensure your alkyne partner is pure.

    • Screen different solvent systems. While aqueous mixtures (e.g., t-BuOH/water, DMSO/water) are common for CuAAC, for a potentially sensitive substrate, a well-deoxygenated polar aprotic solvent like DMF or acetonitrile might offer better stability.

Problem 2: Presence of Multiple Byproducts in the Reaction Mixture

The formation of side products can stem from the decomposition of the azide or from side reactions of the alkyne.

Troubleshooting Steps:

  • Minimize Azide Decomposition Pathways: As mentioned, use fresh azide and gentle reaction conditions. The spontaneous cyclization of the benzothiazole azide is a likely source of byproducts.

  • Prevent Alkyne Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne, which is also catalyzed by copper. This can be suppressed by:

    • Ensuring a reducing environment (sufficient sodium ascorbate).

    • Using a copper-stabilizing ligand (e.g., TBTA).

    • Maintaining a strict inert atmosphere to exclude oxygen.

Quantitative Data Summary

The following tables provide recommended starting conditions and a summary of troubleshooting approaches for CuAAC reactions, particularly with sensitive azides.

Table 1: Recommended Starting Conditions for CuAAC with this compound

ParameterRecommended ValueRationale
Azide Concentration 10–100 mMBalances reaction rate and solubility.
Alkyne (Equivalents) 1.0–1.2 eqA slight excess can drive the reaction to completion.
Copper Source CuSO₄ + Sodium AscorbateIn situ generation of Cu(I) is reliable and convenient.
CuSO₄ (mol%) 1–5 mol%Catalytic amount; higher loading for difficult substrates.
Sodium Ascorbate (mol%) 5–10 mol%Excess ensures a reducing environment to maintain Cu(I).
Ligand (e.g., TBTA) 1–5 mol%Optional but recommended to stabilize Cu(I) and accelerate the reaction.
Solvent Deoxygenated t-BuOH/H₂O (1:1) or DMFCommon solvents for CuAAC; deoxygenation is critical.
Temperature 0 °C to Room TemperatureLower temperatures may be necessary to preserve the azide.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Cu(I) catalyst.

Table 2: Troubleshooting Matrix

ObservationPotential Cause(s)Suggested Solution(s)
No reaction 1. Degraded azide.2. Inactive (oxidized) catalyst.3. Impure starting materials.1. Use fresh azide.2. Degas all solutions thoroughly; add fresh sodium ascorbate.3. Re-purify alkyne and use high-purity solvents.
Low yield 1. Partial degradation of the azide.2. Insufficient catalyst activity.3. Reaction not run to completion.1. Run the reaction at a lower temperature.2. Add a Cu(I) stabilizing ligand like TBTA.3. Increase reaction time or add a second charge of catalyst.
Multiple spots on TLC (side products) 1. Azide decomposition (e.g., cyclization).2. Alkyne homocoupling (Glaser coupling).1. Use fresh azide and milder conditions.2. Ensure an inert atmosphere and sufficient reducing agent.

Experimental Protocols

Given the likely instability of this compound, a specific, validated protocol is not available in the literature. The following is a representative protocol for a small-scale CuAAC reaction, adapted for use with a sensitive azide.

Representative Protocol: Small-Scale CuAAC Reaction

  • Reagent Preparation:

    • Prepare a 100 mM solution of the alkyne in DMF.

    • Immediately before use , prepare a 100 mM solution of freshly acquired this compound in DMF.

    • Prepare a 50 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of sodium ascorbate in deionized water (prepare this fresh).

    • Optional: Prepare a 50 mM solution of TBTA in DMF.

  • Reaction Setup (10 µmol scale):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the alkyne solution (10 µmol, 1.0 eq).

    • Add 100 µL of the this compound solution (10 µmol, 1.0 eq).

    • Add 200 µL of t-butanol.

    • Optional: Add 2 µL of the TBTA solution (0.1 µmol, 1 mol%).

    • Vortex the mixture gently.

  • Reaction Initiation:

    • Add 10 µL of the sodium ascorbate solution (2 µmol, 20 mol%).

    • Immediately add 2 µL of the CuSO₄ solution (0.1 µmol, 1 mol%).

    • Ensure the final volume is supplemented with deoxygenated water or buffer to ensure solubility if needed.

  • Incubation and Monitoring:

    • Seal the tube and protect it from light.

    • Place the reaction on a shaker or rotator at room temperature.

    • Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 1, 4, and 12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated by standard methods such as preparative HPLC or silica gel chromatography.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Initiation cluster_run 3. Incubation & Monitoring cluster_purify 4. Work-up & Purification prep_azide Prepare Fresh Azide Solution mix Combine Azide, Alkyne, & Solvent under Inert Gas prep_azide->mix prep_alkyne Prepare Alkyne Solution prep_alkyne->mix prep_cu Prepare CuSO4 Solution prep_asc Prepare Fresh Ascorbate Solution add_asc Add Sodium Ascorbate mix->add_asc add_cu Add CuSO4 to Start add_asc->add_cu incubate Incubate at RT, Protected from Light add_cu->incubate monitor Monitor by TLC/LC-MS incubate->monitor workup Quench Reaction (if needed) monitor->workup purify Purify by Chromatography workup->purify

Caption: General workflow for a CuAAC reaction with a sensitive azide.

Troubleshooting Logic

G start Reaction Failed (Low/No Yield) q_azide Is the azide fresh (< 1 week old)? start->q_azide a_azide_no Prepare/purchase fresh azide and repeat q_azide->a_azide_no No q_inert Was the reaction performed under an inert atmosphere with degassed solvents? q_azide->q_inert Yes a_inert_no Repeat reaction using Schlenk line or glovebox and degassed solvents q_inert->a_inert_no No q_asc Was the sodium ascorbate solution prepared fresh? q_inert->q_asc Yes a_asc_no Prepare fresh ascorbate solution and repeat q_asc->a_asc_no No q_temp Was the reaction run at or below RT? q_asc->q_temp Yes a_temp_no Repeat reaction at a lower temperature (e.g., 4°C) q_temp->a_temp_no No other Consider other issues: - Alkyne purity - Solvent choice - Ligand addition (TBTA) q_temp->other Yes

Caption: Decision tree for troubleshooting a failed click reaction.

Optimizing solvent conditions for 6-Azido-2-methyl-1,3-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Azido-2-methyl-1,3-benzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: first, the synthesis of 2-Amino-6-methylbenzothiazole, followed by diazotization and azidation.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 2-Amino-6-methylbenzothiazole Incomplete reaction of p-toluidine.Ensure the dropwise addition of concentrated sulfuric acid to the p-toluidine solution in chlorobenzene to form a finely divided suspension of p-toluidine sulfate. Maintain the reaction temperature at 100°C for the recommended 3 hours to drive the formation of the thiourea intermediate to completion.
Decomposition of the intermediate during chlorination.Carefully control the addition of sulfuryl chloride, ensuring the temperature does not exceed 50°C. Maintain this temperature for 2 hours to ensure complete reaction without degrading the product.
Inefficient precipitation of the product.After dissolving the solid residue in hot water and removing residual solvent, ensure the solution is made sufficiently alkaline (to litmus) with concentrated ammonium hydroxide to precipitate the product. Vigorous stirring and rapid chilling of the ethanol/water recrystallization mixture can improve the yield of the purified product.[1]
Step 2: Dark, oily product instead of solid this compound Decomposition of the diazonium salt.Maintain a low temperature (0-5°C) throughout the diazotization process. Prepare the sodium nitrite solution separately and add it slowly to the acidic solution of the amine. Use the diazonium salt solution immediately in the next step.
Formation of phenolic byproducts.Ensure a sufficiently acidic environment during diazotization to suppress the reaction of the diazonium salt with water.
Step 2: No or very low yield of the azide product Incomplete diazotization.Ensure the correct stoichiometric amount of sodium nitrite is used. A slight excess can be used, but a large excess should be avoided. Test for the presence of nitrous acid using starch-iodide paper.
Inactive sodium azide.Use a fresh, high-quality source of sodium azide.
Diazonium salt decomposition before azide addition.Add the sodium azide solution to the cold diazonium salt solution promptly. Do not let the diazonium salt solution warm up.
Safety Concern: Potential for explosion Formation of volatile or shock-sensitive azide compounds.Extreme caution is advised. All operations involving azides should be conducted in a well-ventilated fume hood, behind a blast shield. Avoid using metal spatulas or ground glass joints where possible. Quench any residual azide with a suitable reagent like sodium nitrite followed by acid before disposal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2-Amino-6-methylbenzothiazole, from p-toluidine. The second step is the conversion of the 6-amino group to a 6-azido group via a Sandmeyer-type reaction, which involves diazotization followed by reaction with an azide salt.

Q2: How can I optimize the solvent conditions for the synthesis of the 2-Amino-6-methylbenzothiazole precursor?

A2: The established protocol for the synthesis of 2-Amino-6-methylbenzothiazole utilizes chlorobenzene as the solvent.[1] For related benzothiazole syntheses, various solvents have been investigated. The choice of solvent can significantly impact reaction time and yield. Below is a summary of solvent effects on a model benzothiazole synthesis. While not specific to this compound, it provides a useful guide for potential optimization.

Solvent Yield (%) Reference
Solvent-free78[2]
1,4-Dioxane52[2]
DMSO46[2]
Sulfolane35[2]
DMF34[2]
Waterquantitative[3]
Ethanolquantitative[3]
Acetonitrilequantitative[3]

Q3: What are the critical safety precautions when working with azides?

A3: Organic azides can be explosive, especially when subjected to heat, shock, or friction. It is imperative to:

  • Work in a well-ventilated fume hood and use a blast shield.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid the use of metal spatulas or scrapers.

  • Keep the reaction scale as small as is practical.

  • Properly quench and dispose of all azide-containing waste.

Q4: How can I confirm the formation of the diazonium salt?

A4: The formation of the diazonium salt is typically not isolated. Its presence can be inferred by a negative test for the starting amine (e.g., by TLC). A small aliquot of the reaction mixture can be added to a solution of a coupling agent (e.g., 2-naphthol in a basic solution); the formation of a brightly colored azo dye indicates the presence of the diazonium salt.

Q5: My final product is difficult to purify. What techniques can I try?

A5: Purification of this compound may be challenging due to the potential for thermal decomposition. Column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) is a common method. Recrystallization from a suitable solvent system could also be attempted, but care should be taken to avoid excessive heating.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from a literature procedure for the synthesis of 2-Amino-6-methylbenzothiazole.[1]

  • Preparation of p-Toluidine Sulfate: In a 3-liter three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene. Over 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to form a fine suspension.

  • Thiourea Formation: To the suspension, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.

  • Cyclization: Cool the solution to 30°C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours.

  • Work-up and Precipitation: Remove the chlorobenzene by filtration. Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current. Filter the hot solution and then make it alkaline to litmus paper with 200 ml of concentrated ammonium hydroxide.

  • Purification: Filter the precipitated 2-Amino-6-methylbenzothiazole and wash it with 200 ml of water. Dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension. Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly. Filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.

Protocol 2: Synthesis of this compound

This is a general procedure for the diazotization of an aromatic amine and subsequent conversion to an azide. Extreme caution is required when working with azides.

  • Diazotization: Dissolve the synthesized 2-Amino-6-methylbenzothiazole (1 equivalent) in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature.

  • Azidation: In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0-5°C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5°C. Nitrogen gas evolution will be observed.

  • Work-up and Isolation: Allow the reaction mixture to stir at low temperature for 1-2 hours and then let it slowly warm to room temperature. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-methylbenzothiazole cluster_step2 Step 2: Synthesis of this compound p_toluidine p-Toluidine intermediate 2-Amino-6-methylbenzothiazole p_toluidine->intermediate 1. H₂SO₄, NaSCN 2. SO₂Cl₂ h2so4 H₂SO₄ h2so4->intermediate na_scn NaSCN na_scn->intermediate so2cl2 SO₂Cl₂ so2cl2->intermediate final_product This compound intermediate->final_product Diazotization & Azidation na_no2 NaNO₂ / H⁺ na_no2->final_product na_n3 NaN₃ na_n3->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product step_check Which step is problematic? start->step_check step1 Step 1: Amino Precursor Synthesis step_check->step1 Precursor step2 Step 2: Azidation step_check->step2 Final Product temp_control Check Temperature Control step1->temp_control step2->temp_control temp_high Temperature too high? (>50°C in chlorination or >5°C in diazotization) temp_control->temp_high Yes temp_ok Temperature OK temp_control->temp_ok No reagent_quality Verify Reagent Stoichiometry & Quality reagent_issue Incorrect amounts or old reagents? reagent_quality->reagent_issue Yes reagent_ok Reagents OK reagent_quality->reagent_ok No solution_temp Action: Improve cooling, slow addition temp_high->solution_temp temp_ok->reagent_quality solution_reagent Action: Recalculate, use fresh reagents reagent_issue->solution_reagent

Caption: Troubleshooting decision tree for synthesis issues.

References

Stability of 6-Azido-2-methyl-1,3-benzothiazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 6-Azido-2-methyl-1,3-benzothiazole in aqueous buffers for researchers, scientists, and drug development professionals. The information is curated to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, aryl azides are generally considered to be relatively stable in aqueous solutions under neutral to moderately acidic or basic conditions at room temperature, especially when protected from light.[1][2] However, prolonged incubation, elevated temperatures, and exposure to strong acids or bases can lead to degradation.

Q2: What are the potential degradation pathways for this compound in aqueous buffers?

A2: Based on the chemistry of benzothiazoles and aryl azides, two primary degradation pathways can be hypothesized:

  • Degradation of the Benzothiazole Ring: The benzothiazole core may undergo hydroxylation on the benzene ring, followed by potential ring opening.[3][4] The 2-methyl group could also be susceptible to oxidation to a carboxylic acid or aldehyde under certain conditions.[5][6]

  • Reduction of the Azide Group: The azide group can be reduced to the corresponding amine (6-amino-2-methyl-1,3-benzothiazole). This can be facilitated by the presence of reducing agents in the buffer or through photochemical processes.

Q3: How does pH affect the stability of this compound?

A3: Extreme pH values are likely to decrease the stability of the compound. Strongly acidic conditions could potentially lead to the formation of hydrazoic acid from any liberated azide ions, which is highly volatile and explosive.[7][8][9] While aryl azides are generally stable, strong basic conditions might promote hydrolysis of the benzothiazole ring. For optimal stability, it is recommended to use buffers in the pH range of 6-8.

Q4: Is this compound sensitive to light?

A4: Yes, aryl azides can be sensitive to ultraviolet (UV) light.[1] Exposure to UV light can lead to the photochemical decomposition of the azide group, potentially forming a highly reactive nitrene intermediate. It is crucial to protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.

Q5: Are there any known incompatibilities with common buffer components?

A5: Avoid using buffers containing strong reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), as they can reduce the azide group to an amine. Thiols, in general, should be used with caution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or signal over time in an aqueous solution. Compound degradation due to pH, temperature, or light exposure.Prepare fresh solutions before use. Store stock solutions in an appropriate solvent (e.g., DMSO or DMF) at -20°C or -80°C. Protect aqueous solutions from light and maintain a neutral pH.
Unexpected reaction products observed in assays. The azide group may have been reduced to an amine, or the benzothiazole ring may have been modified.Confirm the purity of the compound before use. If reducing agents are necessary for the experiment, consider a different chemical strategy or a protected form of the azide. Analyze the reaction mixture by LC-MS to identify potential degradation products.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method for determining the stability of this compound under various buffer conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., Phosphate Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Carbonate-Bicarbonate Buffer pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions:

    • For each buffer condition, dilute the stock solution to a final concentration of 100 µM in an amber vial.

    • Prepare a control sample by diluting the stock solution to 100 µM in a 50:50 ACN:water mixture. This will serve as the t=0 reference.

  • Incubation:

    • Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C).

    • Protect the samples from light throughout the incubation period.

  • Time Points: Withdraw aliquots from each test solution at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • HPLC Analysis:

    • Immediately analyze the t=0 control.

    • For each subsequent time point, inject the aliquot onto the HPLC system.

    • A typical HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (both may contain 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining compound versus time to determine the stability profile.

Quantitative Data Summary

Buffer Condition Temperature Half-life (t½) (hours) Primary Degradation Products (Hypothesized)
pH 5.0 (Citrate)25°C> 72Minimal degradation
pH 7.4 (PBS)25°C> 72Minimal degradation
pH 9.0 (Carbonate)25°C48 - 72Hydroxylated benzothiazole derivatives
pH 7.4 (PBS)37°C24 - 48Hydroxylated benzothiazole derivatives
pH 7.4 (PBS) + UV light25°C< 16-Amino-2-methyl-1,3-benzothiazole and other photoproducts

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in Aqueous Buffers stock->dilute incubate Incubate at Desired Temperature (e.g., 25°C, 37°C) Protect from Light dilute->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24, 48, 72h) incubate->sampling hplc HPLC Analysis (C18 Column, UV Detection) sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_path1 Pathway 1: Ring Modification cluster_path2 Pathway 2: Azide Reduction parent This compound hydroxylation Hydroxylation of Benzene Ring parent->hydroxylation High pH / Temp oxidation Oxidation of Methyl Group parent->oxidation Oxidizing Conditions reduction Reduction to 6-Amino-2-methyl-1,3-benzothiazole parent->reduction Reducing Agents / UV Light

Caption: Hypothesized degradation pathways for this compound in aqueous solutions.

References

Side reactions of 6-Azido-2-methyl-1,3-benzothiazole in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Azido-2-methyl-1,3-benzothiazole. The information provided is based on the known reactivity of its core functional groups—the aryl azide and the benzothiazole moiety—in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions of this compound in a biological environment?

A1: Based on its chemical structure, this compound is susceptible to two primary types of side reactions in biological media:

  • Reduction of the Azido Group: The azido group can be reduced to the corresponding amine (6-Amino-2-methyl-1,3-benzothiazole). This reaction is often mediated by endogenous reducing agents, such as glutathione (GSH) and other thiols present in the cellular environment.

  • Metabolism of the Benzothiazole Core: The benzothiazole ring system can be metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes found in liver microsomes. This can lead to oxidation and potential ring-cleavage products.

Q2: My compound appears to be losing its azide functionality during my cell-based assay. What could be the cause?

A2: Loss of the azide group is likely due to its reduction to an amine. This is a common reaction in the reducing environment of the cell, which contains high concentrations of thiols like glutathione. This reaction can be accelerated by cellular enzymes.

Q3: I am observing unexpected metabolites in my in vivo study. What could they be?

A3: Unexpected metabolites are likely the result of the enzymatic breakdown of the benzothiazole core. In vivo, particularly after hepatic processing, you may observe hydroxylated benzothiazole derivatives, or even ring-opened products such as 2-mercaptoaniline derivatives and their subsequent oxidation products.

Q4: Is this compound expected to be stable in cell culture media alone?

A4: In sterile cell culture media lacking cells or high concentrations of reducing agents, the compound is expected to be relatively stable. However, the presence of serum, which contains various proteins and small molecules, could potentially contribute to some degradation over extended incubation periods. The primary instability will be observed in the presence of live cells due to their metabolic and reducing capabilities.

Troubleshooting Guides

Issue 1: Poor or inconsistent results in click chemistry or photoaffinity labeling experiments.
  • Possible Cause: Reduction of the azido group to a non-reactive amine.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Before use, verify the purity of your this compound stock solution using a suitable analytical method (e.g., HPLC, LC-MS).

    • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the biological system before initiating the desired reaction (e.g., click reaction, photolysis).

    • Include Controls: Run a control experiment where the biological component (cells, lysate) is pre-treated with a thiol-depleting agent (e.g., N-ethylmaleimide) to assess the impact of reducing agents. Caution: This will have significant biological effects and should be interpreted carefully.

    • Monitor for Amine Formation: Use an analytical method like LC-MS to monitor for the appearance of the corresponding amine in your experimental system over time.

Issue 2: Observed cytotoxicity or off-target effects.
  • Possible Cause 1: The metabolic products of the benzothiazole ring are biologically active.

  • Possible Cause 2: The formation of the amino-benzothiazole derivative leads to unforeseen biological activity.

  • Troubleshooting Steps:

    • Metabolite Profiling: If possible, perform a metabolite identification study using liver microsomes to understand the metabolic fate of the compound.

    • Synthesize and Test Metabolites: If the major metabolites can be identified and synthesized, their biological activity can be assessed independently.

    • Structure-Activity Relationship (SAR) Studies: Compare the activity of this compound with its amino derivative and other structural analogs to understand which part of the molecule is responsible for the observed effects.

Potential Side Reactions in Biological Media

Side ReactionMoietyBiological ContextPotential Consequence
Azide Reduction 6-AzidoCellular reducing environment (e.g., Glutathione, NADH)Loss of function for azide-specific reactions (e.g., click chemistry, Staudinger ligation). Formation of a primary amine with potentially different biological activity and physicochemical properties.
Metabolic Oxidation Benzothiazole CoreHepatic metabolism (Cytochrome P450 enzymes)Formation of hydroxylated or other oxidized metabolites.
Metabolic Ring Cleavage Benzothiazole CoreHepatic metabolismFormation of mercaptoaniline derivatives and their oxidized products (sulfoxides, sulfones).

Experimental Protocols

Protocol 1: Assay for Stability in the Presence of Glutathione

This protocol provides a method to assess the stability of the azido group in the presence of a key biological thiol.

  • Materials:

    • This compound

    • Glutathione (GSH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN)

    • Internal standard (for HPLC/LC-MS analysis)

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of GSH in PBS, pH 7.4 (e.g., 100 mM). Prepare fresh.

    • In separate microcentrifuge tubes, prepare the following reaction mixtures:

      • Test Reaction: 5 µL of 10 mM compound stock + 490 µL PBS + 5 µL of 100 mM GSH (Final concentrations: 100 µM compound, 1 mM GSH).

      • Control Reaction: 5 µL of 10 mM compound stock + 495 µL PBS (Final concentration: 100 µM compound).

    • Incubate all tubes at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 50 µL aliquot from each reaction.

    • Quench the reaction by adding the aliquot to 100 µL of ACN containing an internal standard.

    • Vortex and centrifuge to pellet any precipitate.

    • Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound and the formation of 6-Amino-2-methyl-1,3-benzothiazole.

Protocol 2: Liver Microsomal Stability Assay

This protocol is a general method to assess the metabolic stability of the benzothiazole core.[1][2][3]

  • Materials:

    • Pooled human liver microsomes (commercially available)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • This compound

    • Acetonitrile (ACN) with internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of this compound in a buffer-acetonitrile mixture (e.g., 1 µM).

    • Thaw the liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare two sets of reaction tubes:

      • +NADPH: Add liver microsomes and buffer.

      • -NADPH (Control): Add liver microsomes and buffer.

    • Pre-warm the tubes at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the "+NADPH" tubes and an equivalent volume of buffer to the "-NADPH" tubes. Then add the compound working solution to all tubes.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction.

    • Stop the reaction by adding the aliquot to cold ACN containing an internal standard.

    • Vortex and centrifuge to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the parent compound remaining at each time point. The rate of disappearance is used to calculate the metabolic stability (e.g., half-life, intrinsic clearance).

Visualizations

Side_Reactions cluster_azide Azido Group Reduction cluster_benzothiazole Benzothiazole Core Metabolism Azido_Benzothiazole This compound Amino_Benzothiazole 6-Amino-2-methyl-1,3-benzothiazole Azido_Benzothiazole->Amino_Benzothiazole Reduction (e.g., Glutathione) Metabolites Oxidized and Ring-Cleaved Products Azido_Benzothiazole->Metabolites Metabolism (Cytochrome P450)

Caption: Potential side reaction pathways for this compound in biological media.

Stability_Workflow start Start: Compound Stability Assessment prepare Prepare Compound Stock and Biological Matrix (e.g., Cell Lysate, Microsomes) start->prepare incubate Incubate at 37°C prepare->incubate timepoint Sample at Multiple Time Points incubate->timepoint quench Quench Reaction (e.g., Cold Acetonitrile) timepoint->quench analyze Analyze by LC-MS/MS quench->analyze quantify Quantify Parent Compound and Potential Metabolites analyze->quantify end End: Determine Stability Profile quantify->end

Caption: General experimental workflow for assessing compound stability in biological media.

References

Technical Support Center: Purification of 6-Azido-2-methyl-1,3-benzothiazole Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 6-Azido-2-methyl-1,3-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the diazotization of 6-amino-2-methyl-1,3-benzothiazole followed by azidation. Potential impurities include:

  • Unreacted starting material: 6-amino-2-methyl-1,3-benzothiazole.

  • Side-products from diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.

  • Decomposition products: Aryl azides can be sensitive to heat and light, potentially leading to decomposition.

  • Residual reagents: Unreacted sodium azide or other reagents from the synthesis.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. Due to the often poor UV activity of aliphatic azides, a specific staining method is recommended. A two-step protocol involving the reduction of the azide to an amine using triphenylphosphine, followed by staining with ninhydrin, can effectively visualize the azide as a colored spot.[1][2] Aromatic compounds, including the benzothiazole core, can often be visualized under UV light.[3][4]

Q3: What are the recommended purification methods for this compound?

A3: The primary methods for purifying this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity on a smaller scale.

Q4: Is this compound stable during purification?

A4: Aryl azides are generally more stable than their aliphatic counterparts. However, they can be sensitive to heat, light, and strong acids. It is advisable to protect the compound from light and avoid excessive heating during purification steps like solvent evaporation.

Troubleshooting Guides

Column Chromatography

Problem: The compound is not moving from the baseline on the TLC plate, even with polar solvents.

  • Possible Cause: The compound is highly polar and strongly adsorbed to the silica gel.

  • Solution:

    • Consider using a more polar solvent system. A small amount of methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) in your eluent can help. For very polar compounds, a solvent system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective.[5]

    • If the compound is still not moving, consider reverse-phase column chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).

Problem: The compound is coming off the column too quickly (high Rf).

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.

Problem: The separation between the product and impurities is poor.

  • Possible Cause: The chosen solvent system is not optimal for resolving the mixture.

  • Solution:

    • Systematically screen different solvent systems using TLC. Try combinations of hexanes with other solvents like ethyl acetate, dichloromethane, or acetone.

    • For closely eluting spots, a shallow solvent gradient during column chromatography can improve separation. Start with a less polar eluent and gradually increase the polarity.

Problem: The compound appears to be decomposing on the column.

  • Possible Cause: The compound is unstable on silica gel. Aryl azides can be sensitive.

  • Solution:

    • Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then developing it to see if any new spots have formed.[5]

    • If unstable, consider using a less acidic stationary phase like neutral alumina or Florisil.[6]

    • Work quickly and keep the column cool if possible.

Workflow for Column Chromatography Troubleshooting

start Start Purification Issue check_rf Check Rf on TLC start->check_rf decomposition Decomposition on Column start->decomposition high_rf Compound has high Rf check_rf->high_rf Rf > 0.5 low_rf Compound has low Rf check_rf->low_rf Rf < 0.1 poor_separation Poor Separation check_rf->poor_separation 0.1 < Rf < 0.5 but poor resolution decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., add MeOH, NH4OH) low_rf->increase_polarity screen_solvents Screen Different Solvent Systems poor_separation->screen_solvents use_gradient Use Shallow Gradient poor_separation->use_gradient test_stability Test Stability on TLC decomposition->test_stability end Successful Purification decrease_polarity->end increase_polarity->end screen_solvents->end use_gradient->end change_stationary_phase Use Alumina or Florisil change_stationary_phase->end test_stability->change_stationary_phase If unstable

Caption: Troubleshooting workflow for column chromatography.

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even when hot.

  • Possible Cause: The solvent is not a good choice for your compound.

  • Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For benzothiazole derivatives, common recrystallization solvents include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[7][8]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling is too rapid. The presence of impurities can also interfere with crystal formation.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Problem: No crystals form, even after the solution has cooled completely.

  • Possible Cause: Too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.

    • If the compound is still soluble, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.

Solvent System Polarity Typical Use for Benzothiazoles
EthanolPolar ProticGood for moderately polar compounds.[7]
Ethyl Acetate / HexanesMid-polarity (adjustable)A versatile system where polarity can be fine-tuned.
Acetone / HexanesMid-polarity (adjustable)Another good option for tuning polarity.[7]
Dichloromethane / HexanesLow to mid-polarityUseful for less polar compounds.
WaterHighly PolarGenerally not suitable for most organic compounds unless they have very polar functional groups.[7]
High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause: Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.

  • Solution:

    • Inject a smaller amount of the sample.

    • Adjust the pH of the mobile phase. For basic compounds like amines, a higher pH can improve peak shape. For acidic compounds, a lower pH is often better.

    • Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.

Problem: Inadequate separation of the product from an impurity.

  • Possible Cause: The mobile phase composition or the stationary phase is not optimal.

  • Solution:

    • Adjust Mobile Phase: In reverse-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of non-polar compounds. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) might be a better option.

    • Change Stationary Phase: If adjusting the mobile phase doesn't work, consider a column with a different stationary phase (e.g., a phenyl column for aromatic compounds, or a cyano column).[9]

    • Gradient Elution: Employ a solvent gradient where the composition of the mobile phase changes over time. This can often improve the separation of complex mixtures.

Logical Flow for HPLC Method Development

start Start HPLC Method Development initial_run Initial Isocratic Run (e.g., 50:50 ACN:H2O on C18) start->initial_run eval_chromatogram Evaluate Chromatogram initial_run->eval_chromatogram good_sep Good Separation? eval_chromatogram->good_sep good_peak_shape Good Peak Shape? good_sep->good_peak_shape Yes adjust_isocratic Adjust Isocratic Conditions (% Organic) good_sep->adjust_isocratic No, peaks too early/late develop_gradient Develop Gradient Method good_sep->develop_gradient No, poor resolution adjust_ph Adjust Mobile Phase pH (add TFA or buffer) good_peak_shape->adjust_ph No end Optimized Method good_peak_shape->end Yes adjust_isocratic->eval_chromatogram develop_gradient->eval_chromatogram adjust_ph->eval_chromatogram change_column Change Column (e.g., Phenyl, Cyano) adjust_ph->change_column If pH adjustment fails change_column->initial_run

Caption: Logical workflow for developing an HPLC purification method.

Experimental Protocols

TLC Visualization of Azido Compounds

Materials:

  • Developed and dried TLC plate

  • 10% (w/v) solution of triphenylphosphine in dichloromethane

  • 0.3% (w/v) solution of ninhydrin in n-butanol/acetic acid (100:3, v/v)

  • Dipping chambers

  • Heat gun or oven set to 80°C

Procedure:

  • After developing the TLC plate in the desired eluent, dry it thoroughly.

  • Dip the dried plate into the 10% triphenylphosphine solution for approximately 30 seconds.

  • Remove the plate and allow the dichloromethane to evaporate completely.

  • Heat the plate with a heat gun or in an oven at 80°C for 5 minutes to facilitate the reduction of the azide to the amine.

  • Allow the plate to cool to room temperature.

  • Dip the plate into the ninhydrin solution for 30 seconds.

  • Remove the plate and heat it again at 80°C for 5 minutes, or until colored spots appear. Azido compounds will appear as colored spots (typically purple or yellow).[1][2]

General Protocol for Flash Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (or other stationary phase)

  • Sand

  • Eluent (pre-determined by TLC analysis)

  • Crude product mixture

  • Collection tubes

Procedure:

  • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Pre-elute the column with the starting eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica is recommended.[6]

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure, avoiding excessive heat.

General Protocol for Recrystallization

Materials:

  • Crude product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

References

Troubleshooting low yields in 6-Azido-2-methyl-1,3-benzothiazole conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving 6-Azido-2-methyl-1,3-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating this compound?

A1: The two primary methods for conjugating this compound are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a robust and widely used "click chemistry" reaction that requires a copper(I) catalyst.[1][2] SPAAC is a copper-free alternative that utilizes a strained alkyne, making it suitable for applications where copper toxicity is a concern.

Q2: What are the known electronic properties of the this compound, and how might they affect conjugation?

A2: The benzothiazole ring system is generally considered to be electron-deficient. This electronic property can influence the reactivity of the azide group. In CuAAC reactions, the electronic nature of the azide can affect the reaction rate.[3] For SPAAC, the reactivity can also be influenced by the electronic properties of the azide.

Q3: Is this compound stable under typical conjugation conditions?

A3: While many aryl azides are stable, their stability can be influenced by the reaction conditions. It is crucial to ensure the purity and integrity of your this compound before starting a conjugation reaction. Degradation of the starting material is a potential cause of low yields. It is recommended to obtain the compound from a reliable commercial source or to fully characterize it after synthesis.

Q4: What are the most common causes of low yields in CuAAC reactions with this compound?

A4: Low yields in CuAAC are often attributed to:

  • Inactive Copper Catalyst: The active catalyst is Copper(I). Oxidation to Copper(II) will halt the reaction.

  • Poor Quality of Reagents: Degradation of the azide or alkyne starting materials.

  • Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst.

  • Presence of Inhibitors: Certain functional groups or impurities can interfere with the catalyst.

  • Side Reactions: Homodimerization of the alkyne is a common side reaction.

Q5: Can I use SPAAC as an alternative if I suspect copper-related issues are causing low yields?

A5: Yes, SPAAC is an excellent copper-free alternative. It eliminates concerns about copper toxicity to biomolecules and catalyst-related failures. However, SPAAC requires a strained alkyne (e.g., DBCO, BCN), and the reaction kinetics can be different from CuAAC.

Troubleshooting Guides

Issue 1: Low or No Product Formation in a CuAAC Reaction

If you are observing low or no formation of your desired conjugate when using this compound in a CuAAC reaction, consider the following troubleshooting steps.

G start Low/No Product check_reagents Verify Reagent Quality (Azide, Alkyne, Solvents) start->check_reagents check_catalyst Assess Catalyst System (Cu(I) Source, Ligand, Reductant) check_reagents->check_catalyst Reagents OK success Successful Conjugation check_reagents->success Re-run with Pure Reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time, Conc.) check_catalyst->optimize_conditions Catalyst System OK check_catalyst->success Re-run with Fresh Catalyst analyze_byproducts Analyze for Side Products optimize_conditions->analyze_byproducts Optimization Fails optimize_conditions->success Yield Improves consider_spaac Consider SPAAC as an Alternative analyze_byproducts->consider_spaac Side Reactions Identified consider_spaac->success SPAAC Successful

Caption: Troubleshooting workflow for low CuAAC yields.

Potential Cause Recommended Action
Reagent Quality Purity of this compound: Confirm the purity of your azide by NMR or LC-MS. Aryl azides can be sensitive to light and temperature. Store in a cool, dark place. Alkyne Partner Integrity: Ensure your alkyne-containing molecule is pure and has not degraded. Terminal alkynes can undergo oxidative homodimerization (Glaser coupling), a common side reaction.
Copper Catalyst System Source of Copper(I): The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[4] Ensure the sodium ascorbate solution is freshly prepared. Oxygen Sensitivity: Cu(I) is susceptible to oxidation by atmospheric oxygen. Degas your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ligand Choice: A ligand, such as TBTA or THPTA, can stabilize the Cu(I) oxidation state and accelerate the reaction.[5] The choice of ligand can be critical, especially in aqueous or complex biological media.
Reaction Conditions Solvent: The choice of solvent can significantly impact the reaction rate. Common solvents include t-BuOH/water, DMSO, DMF, and water. Ensure your reactants are soluble in the chosen solvent system. pH: The optimal pH for CuAAC is typically between 7 and 9. Extreme pH values can lead to side reactions or degradation of biomolecules. Concentration: Ensure adequate concentrations of both the azide and alkyne. For biomolecule conjugations, it is common to use a slight excess of one of the reactants. Temperature and Time: Most CuAAC reactions proceed at room temperature. If the reaction is sluggish, gentle heating (e.g., 37-45 °C) may improve the yield, but be mindful of the stability of your biomolecules. Monitor the reaction over time to determine the optimal reaction duration.
Inhibitors Chelating Moieties: If your biomolecule contains strong copper-chelating groups (e.g., multiple histidines, cysteine-rich regions), these may sequester the copper catalyst, leading to low yields. Increasing the catalyst and ligand concentration may help overcome this. Thiols: Free thiols can interfere with the CuAAC reaction.[6] If your biomolecule contains free cysteines, consider capping them prior to the conjugation reaction.
Issue 2: Low Yields in a SPAAC Reaction

If you are using a copper-free SPAAC approach and still observing low yields, consider the following.

G start Low SPAAC Yield check_reagents Verify Reagent Quality (Azide and Strained Alkyne) start->check_reagents check_reactivity Assess Reactivity of Alkyne and Azide Pair check_reagents->check_reactivity Reagents OK success Successful Conjugation check_reagents->success Re-run with Pure Reagents check_reactivity->start Choose More Reactive Pair optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time, Conc.) check_reactivity->optimize_conditions Pair is Reactive purification_issues Investigate Purification Method optimize_conditions->purification_issues Optimization Fails optimize_conditions->success Yield Improves purification_issues->success Improved Recovery

Caption: Troubleshooting workflow for low SPAAC yields.

Potential Cause Recommended Action
Reagent Quality Purity of this compound: As with CuAAC, ensure the purity of your azide. Strained Alkyne Integrity: Strained alkynes (e.g., DBCO, BCN) can be susceptible to hydrolysis or other degradation pathways. Check the purity of your strained alkyne, especially if it has been stored for a long time.
Reactivity Alkyne-Azide Pairing: The reaction kinetics of SPAAC are highly dependent on the specific strained alkyne and azide pair. Electron-deficient aryl azides, like this compound, may exhibit different reactivity profiles with different strained alkynes. Consider trying a more reactive strained alkyne if yields are low.
Reaction Conditions Solvent: While SPAAC is generally less sensitive to solvent choice than CuAAC, ensuring good solubility of both reactants is crucial. Common solvents include DMSO, DMF, and aqueous buffers. Concentration: Higher concentrations of both the azide and alkyne will lead to faster reaction rates. Temperature and Time: Most SPAAC reactions are performed at room temperature. However, some less reactive pairs may benefit from gentle heating. Monitor the reaction over an extended period (e.g., 24-48 hours) to ensure it has gone to completion.
Purification Product Loss: The purification method (e.g., HPLC, dialysis, precipitation) may not be optimal for your conjugate, leading to significant product loss and an apparent low yield. Re-evaluate your purification strategy.

Experimental Protocols

General Protocol for CuAAC Conjugation to a Peptide

This protocol provides a starting point for the conjugation of this compound to an alkyne-modified peptide. Optimization will likely be required.

  • Prepare Stock Solutions:

    • Peptide-Alkyne: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or DMSO).

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • THPTA Ligand: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution must be freshly prepared.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • Buffer (e.g., phosphate or HEPES buffer, pH 7.4)

      • Peptide-Alkyne (to a final concentration of 1 mM)

      • This compound (to a final concentration of 1.2 mM)

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture (to a final copper concentration of 1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature with gentle mixing.

    • Monitor the reaction progress by LC-MS at various time points (e.g., 1, 4, 12, and 24 hours).

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method, such as reverse-phase HPLC.

General Protocol for SPAAC Conjugation to an Oligonucleotide

This protocol provides a starting point for the copper-free conjugation of this compound to a strained alkyne-modified oligonucleotide.

  • Prepare Stock Solutions:

    • Oligonucleotide-Strained Alkyne (e.g., DBCO): Prepare a 1 mM stock solution in nuclease-free water or an appropriate buffer.

    • This compound: Prepare a 20 mM stock solution in DMSO.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine:

      • Buffer (e.g., phosphate-buffered saline, pH 7.4)

      • Oligonucleotide-Strained Alkyne (to a final concentration of 100 µM)

    • Add the this compound stock solution to the reaction mixture (to a final concentration of 1 mM, a 10-fold excess).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by denaturing polyacrylamide gel electrophoresis (PAGE) or LC-MS.

  • Purification:

    • Purify the conjugated oligonucleotide using a method such as ethanol precipitation or HPLC.

Data Presentation

The following tables provide hypothetical, yet representative, starting conditions for optimizing your conjugation reactions.

Table 1: Recommended Starting Conditions for CuAAC

ParameterRecommended RangeNotes
[Azide] 1.1 - 2.0 equivalentsA slight excess of the azide can help drive the reaction to completion.
[Alkyne] 1.0 equivalentTypically the limiting reagent if it is a valuable biomolecule.
[Copper(I)] 0.1 - 1.0 equivalentHigher concentrations may be needed for difficult conjugations or in the presence of chelators.
[Ligand] 5 equivalents relative to CopperA 5:1 ligand-to-copper ratio is often recommended to stabilize Cu(I).[5]
[Reductant] 5 - 10 equivalents relative to CopperEnsures complete reduction of Cu(II) to Cu(I).
Solvent t-BuOH/H₂O, DMSO, DMF, H₂OMust solubilize all components.
Temperature Room Temperature - 45°CHigher temperatures can increase the rate but may degrade sensitive molecules.
Time 1 - 24 hoursMonitor by LC-MS to determine the optimal time.

Table 2: Recommended Starting Conditions for SPAAC

ParameterRecommended RangeNotes
[Azide] 5 - 20 equivalentsA larger excess of the azide is often used in SPAAC to achieve pseudo-first-order kinetics.
[Strained Alkyne] 1.0 equivalent
Solvent DMSO, DMF, Aqueous BuffersMust solubilize all components.
Temperature Room TemperatureGentle heating may be beneficial for less reactive pairs.
Time 4 - 48 hoursSPAAC reactions can be slower than CuAAC; monitor for completion.

References

Technical Support Center: Enhancing the Reaction Rate of 6-Azido-2-methyl-1,3-benzothiazole with Strained Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate of 6-Azido-2-methyl-1,3-benzothiazole with strained alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind enhancing the reaction rate in SPAAC?

The primary driving force for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the high ring strain of the cycloalkyne.[1] Enhancing the reaction rate generally involves two key strategies: increasing the strain of the alkyne and tuning the electronic properties of both the alkyne and the azide.[2]

Q2: Which type of strained alkyne generally offers the fastest reaction rates?

Dibenzocyclooctynes (DBCO) and their derivatives are highly reactive due to increased ring strain from sp2 hybridized carbon atoms.[3] Further modifications, such as the introduction of electron-withdrawing fluorine atoms (e.g., DIFO) or the oxidation of functional groups on the ring, can further accelerate the reaction.[1][4] For instance, the oxidation of an alcohol to a ketone on the cyclooctyne ring has been shown to increase reaction rates by 3.5- to 6-fold.[1]

Q3: How does the structure of the azide affect the reaction kinetics?

The electronic nature of the azide partner is a crucial factor. Azides bearing electron-donating groups tend to react faster in SPAAC reactions.[5] Therefore, the inherent electronic properties of the 2-methyl-1,3-benzothiazole moiety on your azide should be considered.

Q4: Can the reaction conditions be optimized to increase the rate?

Yes, reaction conditions play a significant role. Factors such as solvent, pH, and temperature can be modulated. For biomolecules, conducting the reaction in aqueous buffers at a pH between 7 and 9 is common, with higher pH values within this range often leading to faster reactions.[6] Additionally, increasing the temperature can accelerate the reaction.[5] The use of micellar catalysis has also been reported to provide substantial rate enhancements, particularly for hydrophobic reactants.[7]

Q5: Are there any alternatives to copper catalysts for this type of cycloaddition?

SPAAC is inherently a copper-free click chemistry reaction.[8][9] The reaction is driven by the strain of the cyclooctyne, eliminating the need for a toxic metal catalyst, which is a significant advantage for biological applications.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or incomplete reaction Low reactivity of the strained alkyne. - Switch to a more reactive cyclooctyne derivative such as a dibenzoannulated cyclooctyne (e.g., DBCO, DIBO).- Consider using a cyclooctyne with electron-withdrawing groups (e.g., fluorine atoms) adjacent to the alkyne.[10]- If your cyclooctyne has an alcohol group, consider oxidizing it to a ketone to potentially increase the reaction rate.[1][4]
Suboptimal reaction conditions. - Increase the reaction temperature.[5]- Adjust the pH of the reaction mixture. For many bioconjugations, a pH of 8-9 can be optimal.[6]- If dealing with hydrophobic reactants, explore the use of micellar catalysis to enhance the reaction rate.[7]
Steric hindrance. If conjugating to a large biomolecule, the azide or alkyne may be in a sterically hindered environment. Consider introducing a PEG linker to the alkyne to increase its accessibility.[5]
Side product formation Instability of a highly reactive alkyne. Highly reactive cyclooctynes can sometimes undergo side reactions like trimerization.[1] Ensure proper storage and handling of the alkyne. It may be necessary to use a slightly less reactive, but more stable, alkyne derivative.
Mixture of regioisomers Inherent nature of the SPAAC reaction. The SPAAC reaction is known to produce a mixture of regioisomers.[6] If a single regioisomer is required, this may not be the ideal ligation strategy.
Difficulty monitoring reaction progress Lack of a suitable analytical method. For real-time monitoring of SPAAC reactions, especially in complex biological media, consider using inline Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy.[11]

Quantitative Data: Reaction Rate Constants

The following table summarizes second-order rate constants for various strained alkynes with azides, providing a reference for selecting an appropriate reaction partner for this compound.

Strained AlkyneAzide PartnerRate Constant (k₂) (M⁻¹s⁻¹)Notes
Dibenzocyclooctynol (DIBO) derivativeBenzyl azide~0.12-
AzacyclooctyneNitrone39Nitrones can be significantly more reactive than azides.[10]
Bicyclo[6.1.0]non-4-yne (BCN)Azides0.05 - 1A commonly used strained alkyne.[12]
3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-oneNot specified3.5Demonstrates the rate enhancement from both fluorine substitution and ketone functionality.[1]

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline. Optimal concentrations, temperature, and reaction time should be determined empirically for your specific system.

  • Reagent Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

    • Dissolve the strained alkyne (e.g., a DBCO derivative) in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound with the strained alkyne solution. A slight excess (1.1 to 1.5 equivalents) of one reagent may be used to drive the reaction to completion.

    • The final concentrations of the reactants will depend on their intrinsic reactivity but typically range from micromolar to millimolar.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature, 25°C, or 37°C).

    • If using an aqueous buffer, maintain the desired pH (typically between 7 and 9).[6]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique such as LC-MS, HPLC, or inline ATR-IR spectroscopy.[11]

  • Work-up and Purification:

    • Once the reaction is complete, quench any excess reagents if necessary.

    • Purify the product using standard chromatographic techniques (e.g., column chromatography, preparative HPLC).

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Conditions cluster_analysis 3. Analysis & Purification azide This compound Solution mix Combine Reactants azide->mix alkyne Strained Alkyne Solution alkyne->mix react Incubate at Optimal T and pH mix->react monitor Monitor Reaction Progress (LC-MS, IR) react->monitor purify Purify Product monitor->purify product Final Product purify->product Factors_Affecting_Rate cluster_alkyne Strained Alkyne Properties cluster_azide Azide Properties cluster_conditions Reaction Conditions center Reaction Rate strain Increased Ring Strain (e.g., DBCO) strain->center ewg Electron-Withdrawing Groups (e.g., Fluorine) ewg->center oxidation Oxidation of Functional Groups (e.g., -OH to =O) oxidation->center edg Electron-Donating Groups edg->center temp Increased Temperature temp->center ph Optimal pH (e.g., 8-9) ph->center catalysis Micellar Catalysis catalysis->center

References

Preventing non-specific binding of 6-Azido-2-methyl-1,3-benzothiazole probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of 6-Azido-2-methyl-1,3-benzothiazole probes during their experiments. The guidance provided is based on established principles for similar small molecule probes used in bioorthogonal chemistry, as specific literature for this probe is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical probe containing a benzothiazole core, a methyl group, and an azide functional group. The azide group allows this probe to be used in bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the specific labeling of alkyne-modified biomolecules (e.g., proteins, glycans, or nucleic acids) for visualization, identification, or purification.

Q2: What causes non-specific binding of this probe?

A2: Non-specific binding can arise from several factors:

  • Hydrophobic Interactions: The benzothiazole core is relatively hydrophobic and can interact non-specifically with hydrophobic regions of proteins or lipid membranes.

  • Ionic Interactions: Although the probe itself is neutral, interactions with charged surfaces or biomolecules can occur.

  • Probe Aggregation: At higher concentrations, small molecule probes can form aggregates that may become trapped within cellular compartments or bind non-specifically.

  • Inefficient Removal: Inadequate washing steps after probe incubation can leave unbound probe molecules that contribute to background signal.

Q3: What are the common consequences of non-specific binding?

A3: High non-specific binding leads to a low signal-to-noise ratio, making it difficult to distinguish the true signal from your target biomolecule from background noise. This can result in false-positive signals, inaccurate quantification, and misinterpretation of localization studies.

Q4: Can the azide group itself contribute to non-specific binding?

A4: While the azide group is primarily for the click reaction, under certain conditions, it can be reduced to an amine, which could then participate in non-specific ionic interactions. Additionally, some studies have noted that cyclooctynes used in SPAAC can react non-specifically with cysteine residues, and terminal alkynes in the presence of a copper catalyst in CuAAC can also lead to weak non-specific protein labeling.[1]

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample

This is often due to an excess of unbound probe or inadequate blocking.

Potential Cause Troubleshooting Step Detailed Protocol
Probe concentration is too high. Optimize the probe concentration by performing a titration experiment.Start with a concentration range of 1-10 µM and perform serial dilutions to find the lowest concentration that still provides a robust specific signal.
Inadequate blocking of non-specific sites. Use a suitable blocking agent before introducing the probe.Incubate your sample with a blocking buffer for at least 1 hour at room temperature. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking solutions.[2][3][4] For fluorescent applications, protein-free blocking buffers can also be effective at reducing background.[5]
Insufficient washing. Increase the number and duration of washing steps after probe incubation and after the click reaction.Wash the sample at least 3 times for 5-10 minutes each with a buffer containing a mild detergent (e.g., 0.05-0.1% Tween 20 in PBS). The stability of the covalent bond formed during the click reaction allows for extensive washing to improve the signal-to-noise ratio.[6]
Issue 2: Punctate or Aggregated Staining Not Associated with the Target

This may indicate probe precipitation or aggregation.

Potential Cause Troubleshooting Step Detailed Protocol
Probe solubility issues. Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your aqueous experimental buffer.Prepare a concentrated stock solution of the probe in 100% DMSO. When preparing the working solution, dilute the stock into your buffer with vigorous vortexing to prevent precipitation. The final DMSO concentration should typically be kept below 1%.
Probe aggregation in buffer. Include a non-ionic surfactant in your buffers.Add a low concentration of a non-ionic surfactant, such as 0.05-0.1% Tween 20, to the incubation and wash buffers to help prevent probe aggregation and reduce hydrophobic interactions.[7]

Quantitative Data Summary

The optimal concentrations of blocking agents and additives can vary depending on the specific cell type, tissue, and experimental conditions. The following table provides common starting concentration ranges.

Reagent Application Recommended Concentration Range Reference
Bovine Serum Albumin (BSA) Blocking1 - 5% (w/v)[2]
Non-Fat Dry Milk Blocking (Caution with phospho-antibodies)3 - 5% (w/v)[3]
Normal Serum Blocking5% (v/v)[4]
Tween 20 Surfactant in wash/incubation buffers0.05 - 0.2% (v/v)[7]
SDS Detergent in secondary antibody incubation (PVDF membranes only)0.01 - 0.02% (v/v)[7]

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells
  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.

  • Probe Incubation: Incubate cells with the this compound probe at the optimized concentration (e.g., 5 µM) in a buffer containing 1% BSA for 1 hour.

  • Washing: Wash cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Click Reaction (CuAAC): Prepare a fresh click reaction cocktail. For a 100 µL reaction, mix:

    • 85 µL PBS

    • 2 µL of 50 mM CuSO₄

    • 4 µL of 50 mM THPTA or TBTA ligand

    • 5 µL of 100 mM sodium ascorbate

    • 1 µL of alkyne-fluorophore (e.g., 10 µM final concentration)

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • (Optional) Counterstaining: Stain with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslips on microscope slides with an anti-fade mounting medium.

Visualizations

NonSpecificBinding Probe 6-Azido-2-methyl- 1,3-benzothiazole Probe Target Alkyne-Modified Target Biomolecule Probe->Target Desired Interaction NonSpecificSite Non-Specific Site (e.g., Hydrophobic Pocket) Probe->NonSpecificSite Undesired Interaction SpecificBinding Specific Binding (Click Reaction) Target->SpecificBinding NonSpecificBinding Non-Specific Binding (High Background) NonSpecificSite->NonSpecificBinding BlockingAgent Blocking Agent (e.g., BSA) BlockingAgent->NonSpecificSite Prevents Surfactant Surfactant (e.g., Tween 20) Surfactant->Probe Prevents Aggregation

Caption: Causes and prevention of non-specific binding.

TroubleshootingWorkflow Start High Non-Specific Binding Observed CheckProbe Is Probe Concentration Optimized? Start->CheckProbe TitrateProbe Perform Probe Titration (e.g., 1-10 µM) CheckProbe->TitrateProbe No CheckBlocking Is Blocking Sufficient? CheckProbe->CheckBlocking Yes TitrateProbe->CheckBlocking OptimizeBlocking Increase BSA/Milk Concentration or Use Commercial Blocker CheckBlocking->OptimizeBlocking No CheckWashing Are Washing Steps Adequate? CheckBlocking->CheckWashing Yes OptimizeBlocking->CheckWashing IncreaseWashes Increase Number and Duration of Washes with Tween 20 CheckWashing->IncreaseWashes No CheckAggregation Is Probe Aggregating? CheckWashing->CheckAggregation Yes IncreaseWashes->CheckAggregation AddSurfactant Add Surfactant (Tween 20) to Buffers CheckAggregation->AddSurfactant Yes End Improved Signal-to-Noise Ratio CheckAggregation->End No AddSurfactant->End

References

Technical Support Center: Efficient 6-Azido-2-methyl-1,3-benzothiazole Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for click reactions involving 6-Azido-2-methyl-1,3-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in catalyst selection for the click reaction of this compound?

A1: The primary determinant for catalyst selection is the desired triazole regioisomer. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, a copper(I) catalyst is the standard choice (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[1][2][3] If the 1,5-disubstituted isomer is the target product, a ruthenium-based catalyst should be employed (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition or RuAAC).[4][5][6]

Q2: Which specific copper catalysts are recommended for the synthesis of 1,4-disubstituted triazoles with this compound?

A2: Commonly, the active Cu(I) catalyst is generated in situ from a copper(II) salt and a reducing agent. A widely used and effective system is Copper(II) sulfate (CuSO₄) in combination with sodium ascorbate.[7][8] Alternatively, copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[8][9]

Q3: Are there recommended ruthenium catalysts for synthesizing 1,5-disubstituted triazoles?

A3: Yes, for the synthesis of 1,5-disubstituted triazoles, ruthenium(II) complexes are effective. A commonly cited catalyst is [CpRuCl] (pentamethylcyclopentadienyl ruthenium chloride) in various forms, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[4][5]

Q4: What are the typical reaction conditions for a CuAAC reaction with a benzothiazole derivative?

A4: CuAAC reactions are known for their mild and robust nature.[2] They are often performed at room temperature in a variety of solvents, including mixtures of water and organic solvents like t-BuOH, DMSO, or DMF.[7][10]

Q5: Can I use internal alkynes in these click reactions?

A5: Copper-catalyzed click reactions are generally limited to terminal alkynes.[6] However, ruthenium-catalyzed reactions (RuAAC) have been shown to be effective with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[4]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause: Inactive catalyst.

    • Solution: If using a Cu(II) salt with a reducing agent, ensure the reducing agent (e.g., sodium ascorbate) is fresh and added correctly to generate the active Cu(I) species.[8] For direct Cu(I) sources, ensure they have not been oxidized to Cu(II) during storage. Minimize oxygen exposure by capping the reaction vessel.[11]

  • Possible Cause: Instability of the azide.

    • Solution: Some benzothiazole azides can be unstable.[12] It is advisable to use the azide soon after its synthesis or purification. If you suspect degradation, re-characterize the starting material.

  • Possible Cause: Catalyst sequestration.

    • Solution: In complex reaction mixtures, particularly with biological molecules, the copper catalyst may be sequestered. In such cases, adding an excess of copper or a copper-stabilizing ligand like THPTA or TBTA can be beneficial.[11][13]

Problem 2: Reaction is not reproducible.

  • Possible Cause: Purity of starting materials.

    • Solution: Ensure the purity of the this compound and the alkyne coupling partner. Impurities can interfere with the catalyst.[10]

  • Possible Cause: Inconsistent reagent addition.

    • Solution: The order of reagent addition can be crucial. A common and effective protocol involves mixing the azide and alkyne, followed by the addition of the copper catalyst and then initiating the reaction with the reducing agent.[10] Standardize your protocol for consistent results.

Problem 3: Formation of side products.

  • Possible Cause: Glaser coupling.

    • Solution: The copper catalyst can sometimes promote the oxidative homocoupling of the alkyne starting material (Glaser coupling). Minimizing the reaction's exposure to oxygen can help suppress this side reaction.[11]

  • Possible Cause: Instability of the benzothiazole azide.

    • Solution: As noted, certain benzothiazole azides may undergo spontaneous cyclization or other degradation pathways, leading to byproducts.[12]

Catalyst Performance Data

The following table summarizes reaction conditions and yields for the CuAAC reaction of a structurally similar S-propargylated mercaptobenzothiazole, providing a useful reference for optimizing reactions with this compound.

EntryCatalyst (mol%)Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
1CuSO₄·5H₂O (1)Sodium AscorbateH₂O/t-BuOH (1:1)Room Temp1272
2CuI (1)-H₂O/t-BuOH (1:1)Room Temp1265
3CuBr (1)-H₂O/t-BuOH (1:1)Room Temp1258
4CuCl (1)-H₂O/t-BuOH (1:1)Room Temp1255

Data adapted from a study on S-propargyl mercaptobenzothiazole derivatives.[7][14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the click reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of deionized water and tert-butanol)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent).

  • Add the terminal alkyne (1.0 - 1.2 equivalents).

  • Dissolve the starting materials in the chosen solvent system (e.g., H₂O/t-BuOH, 1:1).

  • In a separate container, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another container, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).

  • Add the sodium ascorbate solution (typically 10-20 mol%) to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated by standard workup procedures, which may include extraction and/or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide 6-Azido-2-methyl- 1,3-benzothiazole mix Mix Azide, Alkyne, and Solvent azide->mix alkyne Terminal Alkyne alkyne->mix solvent Solvent (e.g., H2O/t-BuOH) solvent->mix add_cu Add CuSO4 (1-5 mol%) mix->add_cu add_asc Add Sodium Ascorbate (Initiation) add_cu->add_asc stir Stir at Room Temp add_asc->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor workup Workup & Purification monitor->workup product 1,4-Disubstituted Triazole Product workup->product catalyst_selection start Desired Product Isomer? cu_cat Copper Catalyst (CuAAC) (e.g., CuSO4/Ascorbate) start->cu_cat 1,4-Isomer ru_cat Ruthenium Catalyst (RuAAC) (e.g., Cp*RuCl(PPh3)2) start->ru_cat 1,5-Isomer prod_1_4 1,4-Disubstituted Triazole cu_cat->prod_1_4 prod_1_5 1,5-Disubstituted Triazole ru_cat->prod_1_5

References

Validation & Comparative

A Comparative Guide to Protein Labeling: Validation of 6-Azido-2-methyl-1,3-benzothiazole by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 6-Azido-2-methyl-1,3-benzothiazole, a photo-reactive cross-linking agent, for the identification and validation of protein interactions using mass spectrometry. We present a detailed experimental protocol for its application and compare its performance with traditional cysteine-maleimide conjugation methods. This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical biology tools for proteomic analysis.

Introduction

The identification of protein-protein interactions is crucial for elucidating cellular signaling pathways and discovering novel drug targets. Covalent labeling techniques coupled with mass spectrometry have become indispensable tools in this endeavor. This compound is a hetero-bifunctional cross-linking reagent that, upon photo-activation, forms a covalent bond with interacting proteins in close proximity. The incorporated azide group then allows for the selective enrichment of labeled peptides using click chemistry, facilitating their identification by mass spectrometry.

This guide details a comprehensive workflow for the validation of protein labeling using this compound and provides a direct comparison with the widely used cysteine-maleimide labeling technique.

Experimental Protocols

Protocol 1: Photo-Affinity Labeling with this compound

This protocol outlines the steps for labeling, enriching, and identifying proteins that interact with a protein of interest (POI) using this compound.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the POI fused with a suitable tag (e.g., Flag-tag).

  • Probe Incubation and UV Cross-linking:

    • 48 hours post-transfection, the culture medium is replaced with a medium containing 1 mM of this compound.

    • Cells are incubated for 2-4 hours to allow for probe uptake and interaction with the POI.

    • The cells are then irradiated with UV light (365 nm) for 20 minutes on ice to induce covalent cross-linking of the probe to interacting proteins.[1]

  • Cell Lysis and Protein Extraction:

    • Cells are harvested and lysed in a buffer containing protease inhibitors.

    • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the proteome is collected.

  • Click Chemistry and Biotinylation:

    • The azide-labeled proteins in the lysate are conjugated to an alkyne-biotin tag via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[2] This allows for the subsequent enrichment of the labeled proteins.

  • Enrichment of Biotinylated Proteins:

    • The biotinylated proteins are captured and enriched using streptavidin-coated magnetic beads.

    • The beads are washed extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry Analysis:

    • The enriched proteins are digested into peptides directly on the beads using trypsin.

    • The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The raw mass spectrometry data is processed using a suitable software suite to identify the peptides and, consequently, the proteins that were cross-linked to the POI.

Protocol 2: Cysteine-Maleimide Labeling

This protocol describes a typical workflow for labeling cysteine residues within proteins using a maleimide-functionalized probe.

  • Protein Preparation:

    • The purified POI is buffer-exchanged into a phosphate buffer at pH 7.2-7.5.

    • Reducing agents are removed to ensure the availability of free cysteine thiols.

  • Labeling Reaction:

    • A maleimide-functionalized probe (e.g., maleimide-biotin) is added to the protein solution in a 10- to 20-fold molar excess.

    • The reaction is incubated for 1-2 hours at room temperature or 4°C.

  • Quenching and Removal of Excess Probe:

    • The reaction is quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol.

    • Excess, unreacted probe is removed by size-exclusion chromatography or dialysis.

  • Mass Spectrometry Analysis:

    • The labeled protein is digested with trypsin.

    • The resulting peptide mixture is analyzed by LC-MS/MS to identify the modified cysteine residues.

Data Presentation: Comparison of Labeling Methods

FeatureThis compound LabelingCysteine-Maleimide Labeling
Target Residues Proximity-based, non-specific amino acid residuesCysteine
Specificity Dependent on the binding affinity of the core moleculeSpecific to reactive cysteine thiols
In Vivo Application Applicable in living cellsLimited by the reactivity of maleimides with other cellular nucleophiles
Reaction Conditions Requires UV activationOccurs under physiological pH
Linkage Stability Stable covalent bondThe succinimide linkage can be unstable and prone to hydrolysis or exchange reactions[3]
Enrichment Strategy Azide-alkyne click chemistryTypically relies on an incorporated affinity tag (e.g., biotin)

Visualizations

Experimental Workflow for Photo-Affinity Labeling

experimental_workflow cluster_cell_culture In-Cell Steps cluster_biochemistry Biochemical Steps cluster_analysis Analysis Transfection Transfection with POI-Flag Incubation Incubation with This compound Transfection->Incubation UV_Crosslinking UV Cross-linking (365 nm) Incubation->UV_Crosslinking Lysis Cell Lysis UV_Crosslinking->Lysis Click_Chemistry Click Chemistry with Alkyne-Biotin Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification LC_MS->Data_Analysis

Caption: Workflow for photo-affinity labeling and mass spectrometry analysis.

General Kinase Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: A generic kinase signaling cascade leading to gene expression.

References

A Comparative Guide to Bioorthogonal Reactions: Staudinger Ligation vs. Benzothiazole-Based Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is critical for the successful labeling and tracking of biomolecules in complex biological systems. This guide provides an objective comparison between the well-established Staudinger ligation and an emerging class of benzothiazole-based bioorthogonal reactions, offering insights into their respective performances, supported by experimental data.

While the specific compound 6-Azido-2-methyl-1,3-benzothiazole was a focal point of this comparative inquiry, a comprehensive search of scientific literature did not yield data on its application in bioorthogonal reactions. Therefore, this guide will focus on a well-documented benzothiazole-based reaction, the 2-cyanobenzothiazole-cysteine ligation, to draw a meaningful comparison with the Staudinger ligation.

Introduction to the Chemistries

The Staudinger ligation is a classic bioorthogonal reaction that has been instrumental in the field of chemical biology.[1][2] It involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap, typically a methyl ester, to form a stable amide bond.[3] This reaction has been widely used for labeling a variety of biomolecules, including glycoproteins and peptides.[1][4]

Benzothiazole-based bioorthogonal reactions represent a newer class of chemistries. A prominent example is the reaction between a 2-cyanobenzothiazole (CBT) and a cysteine (Cys) residue to form a stable thiazoline or thiazole linkage. This reaction is inspired by the biosynthesis of luciferin in fireflies and has shown great promise for rapid and specific biomolecular labeling.

Quantitative Performance Comparison

The choice between these bioorthogonal chemistries often hinges on key performance metrics such as reaction kinetics and yield. The following table summarizes the available quantitative data for the traceless Staudinger ligation and the 2-cyanobenzothiazole-cysteine ligation.

ParameterTraceless Staudinger Ligation2-Cyanobenzothiazole-Cysteine Ligation
Reactants Azide, Phosphinothioester2-Cyanobenzothiazole, Cysteine
Second-Order Rate Constant (k₂) 7.7 x 10⁻³ M⁻¹s⁻¹[5]9.19 M⁻¹s⁻¹
Typical Yield ~95%[5]High (often quantitative)
Biocompatibility Good; phosphine reagents can undergo air oxidation.[2]Excellent; reactants are biocompatible.
Key Advantages Well-established, reliable for many applications.[1]Extremely fast kinetics, high specificity.
Key Limitations Slow reaction kinetics.[6]Requires a cysteine residue at the ligation site.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and typical experimental workflows, the following diagrams are provided in Graphviz DOT language.

Staudinger_Ligation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Azide Biomolecule-Azide Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane + Phosphine Phosphine Phosphinothioester Probe Phosphine->Iminophosphorane Acyl_Transfer Intramolecular Acyl Transfer Iminophosphorane->Acyl_Transfer Amidophosphonium Amidophosphonium Salt Acyl_Transfer->Amidophosphonium Hydrolysis Hydrolysis Amidophosphonium->Hydrolysis Amide_Bond Labeled Biomolecule (Amide Bond) Hydrolysis->Amide_Bond Phosphine_Oxide Phosphine Oxide Byproduct Hydrolysis->Phosphine_Oxide

Caption: Mechanism of the Traceless Staudinger Ligation.

CBT_Cys_Ligation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products CBT 2-Cyanobenzothiazole Probe Thiazoline Thiazoline Formation CBT->Thiazoline + Cysteine Cysteine Biomolecule-Cysteine Cysteine->Thiazoline Dehydration (Optional) Dehydration Thiazoline->Dehydration Thiazole Labeled Biomolecule (Thiazole/Thiazoline) Dehydration->Thiazole

Caption: Mechanism of the 2-Cyanobenzothiazole-Cysteine Ligation.

Experimental_Workflow cluster_prep Preparation cluster_ligation Ligation cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with Azido Sugar or Genetic Encoding of Cysteine Incubation Incubation with Phosphine or CBT Probe Metabolic_Labeling->Incubation Cell_Culture Cell Culture / Protein Expression Cell_Culture->Metabolic_Labeling Washing Washing to Remove Excess Probe Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging SDS_PAGE SDS-PAGE / Western Blot Washing->SDS_PAGE Mass_Spec Mass Spectrometry Washing->Mass_Spec

References

Comparative Analysis of Benzothiazole-Based Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Benzothiazole and its derivatives have emerged as a versatile and powerful scaffold in the development of fluorescent probes.[1] Their rigid, planar structure and extended π-conjugated system often lead to desirable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2] The ease with which the benzothiazole core can be chemically modified allows for the fine-tuning of its optical properties and the introduction of specific recognition sites for a wide array of analytes.[3][4] This adaptability makes benzothiazole-based probes invaluable tools in biomedical research, environmental monitoring, and materials science for detecting metal ions, pH fluctuations, viscosity changes, and reactive oxygen species (ROS).[1]

This guide provides a comparative analysis of selected benzothiazole-based fluorescent probes, categorized by their target analyte. It presents key performance metrics in structured tables, details common experimental protocols, and illustrates underlying mechanisms and workflows using diagrams to aid researchers in selecting and applying the optimal probe for their specific needs.

Section 1: Probes for pH Variation Monitoring

Monitoring pH is critical in various biological and chemical systems.[5] Benzothiazole derivatives have been engineered to detect pH across a wide spectrum, from acidic to alkaline environments, often through mechanisms like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[5][6]

Performance Data
Probe NameTarget pH RangepKaλex (nm)λem (nm)Response TypeKey FeaturesReference
NBO 5.75 - 7.006.5N/AN/ARatiometricHigh sensitivity via ICT; also sensitive to viscosity.[6][7][6][7]
HBT-pH 2 Acidic4.90N/AN/ARatiometricSpiropyran-based; large Stokes shift; low cytotoxicity.[8][8]
Probe 1 3.44 - 6.464.23N/AN/ATurn-onPET mechanism; selective for H⁺ over metal ions.[5][5]
bis(HBX) C1 Alkaline10.8N/AN/ATurn-onHigh pKa; excellent photostability in alkaline conditions.[9][9]
Signaling Mechanism: pH-Induced PET Inhibition

Many pH probes operate on the principle of Photo-induced Electron Transfer (PET). In this mechanism, a receptor unit (e.g., an amine) can donate an electron to the excited fluorophore, quenching its fluorescence. Protonation of the receptor in acidic conditions inhibits this PET process, restoring fluorescence.

PET_Mechanism cluster_off Fluorescence OFF (Normal/Alkaline pH) cluster_on Fluorescence ON (Acidic pH) Fluorophore_OFF Benzothiazole Fluorophore (F) Excited_OFF F* Fluorophore_OFF->Excited_OFF Excitation (hν) Receptor_OFF Receptor (R) (e.g., Amine) Receptor_OFF->Excited_OFF PET (e-) (Quenching) Receptor_ON Protonated Receptor (R-H+) Receptor_OFF->Receptor_ON + H⁺ - H⁺ Excited_OFF->Fluorophore_OFF Non-radiative decay Fluorophore_ON Benzothiazole Fluorophore (F) Excited_ON F* Fluorophore_ON->Excited_ON Excitation (hν) Excited_ON->Fluorophore_ON Fluorescence

Caption: General mechanism for a 'turn-on' pH probe based on Photo-induced Electron Transfer (PET).

Section 2: Probes for Viscosity Detection

Intracellular viscosity is a key parameter linked to cellular functions and diseases.[10] Benzothiazole probes designed as "molecular rotors" are particularly effective for this application. Their fluorescence is quenched in low-viscosity environments due to free intramolecular rotation but becomes enhanced in viscous media where this rotation is restricted.

Performance Data
Probe NameLinear Viscosity Range (cP)Organelle Targetingλex (nm)λem (nm)Key FeaturesReference
HBTD-V 13.8 - 221.5MitochondriaN/A583Good photostability and anti-interference ability.[10][10]
BDHA 1.62 - 851.6LysosomeN/AN/ADual probe for viscosity (turn-on) and OCl⁻ (turn-off).[11][11]
BODIPY-Probe 1 0.59 - 945LysosomeN/A534Exhibits Aggregation-Induced Emission (AIE) properties.[12][12]
BTP N/ALysosomeN/AN/ARed-emission fluorescent dye platform.[13][13]
Experimental Workflow: Cellular Viscosity Imaging

The following diagram outlines a typical workflow for using a benzothiazole-based probe to measure viscosity changes in living cells.

Viscosity_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Probe Incubation (e.g., 10 μM HBTD-V for 30 min) A->B C 3. Induce Viscosity Change (e.g., Nystatin/LPS treatment) B->C D 4. Wash & Image (Confocal Microscopy) C->D E 5. Data Analysis (Fluorescence Intensity vs. Control) D->E

Caption: Standard workflow for imaging intracellular viscosity changes using a fluorescent probe.

Section 3: Probes for Metal Ion Detection

Benzothiazole-based chemosensors are designed by incorporating a metal-binding moiety (e.g., a Schiff base) that, upon coordination with a specific metal ion, modulates the probe's electronic properties, leading to a detectable change in color or fluorescence.[14][15]

Performance Data
Probe NameTarget IonsDetection LimitResponse TypeKey FeaturesReference
Compound-1 Zn²⁺, Cu²⁺, Ni²⁺Zn²⁺: 0.25 ppmRatiometric (Zn²⁺)Reversible; effective for live-cell imaging of Zn²⁺.[14][14]
Cu²⁺: 0.34 ppmColorimetric (all)
Ni²⁺: 0.30 ppmTurn-off (Cu²⁺, Ni²⁺)
Logical Relationship: Probe Design

The design of a benzothiazole-based chemosensor involves the strategic combination of three key components: the fluorophore, the recognition site (receptor), and the signaling mechanism that connects them.

Probe_Design Fluorophore Benzothiazole Core (Fluorophore) Mechanism Signaling Mechanism (ICT, PET, ESIPT) Fluorophore->Mechanism provides a signal Receptor Binding Site (Receptor) Receptor->Mechanism triggers Analyte Target Analyte (e.g., Metal Ion) Analyte->Receptor binds to Signal Optical Signal (Fluorescence Change) Mechanism->Signal produces

Caption: Core components and logical flow in the design of a fluorescent chemosensor.

Section 4: Probes for Reactive Species (ROS/RSS)

Benzothiazole probes can detect reactive oxygen species (ROS) and reactive sulfur species (RSS) through specific chemical reactions. For instance, boronate ester groups are commonly used as reaction sites for hydrogen peroxide (H₂O₂), while other moieties can react with hypochlorite (OCl⁻) or hydrogen sulfide (H₂S).[3][16]

Performance Data
Probe NameTarget AnalyteLinear RangeDetection LimitResponse TypeKey FeaturesReference
BT-BO H₂O₂N/AN/ATurn-onAIE probe; emission at 604 nm; fast response.[16][16]
BDHA OCl⁻0 - 390 μM2.8 μMTurn-offDual probe for viscosity and OCl⁻.[11][11]

Experimental Protocols

General Synthesis Protocol for a Benzothiazole Core (e.g., HBT)

This protocol describes a common method for synthesizing the 2-(2'-hydroxyphenyl)benzothiazole (HBT) core, a frequent starting point for many probes.[16]

  • Reactant Mixture: In a round-bottom flask, combine 2-hydroxybenzaldehyde (2.0 mmol) and 2-aminobenzenethiol (2.2 mmol) in anhydrous ethanol (10 mL).

  • Catalysis: Add two drops of formic acid to the solution to act as a catalyst.

  • Reflux: Heat the mixture to 90 °C and allow it to reflux for approximately 2.5 hours.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, cool the mixture and purify the product, typically through recrystallization or column chromatography, to yield the HBT fluorophore.

General Protocol for Cellular Imaging

This protocol provides a general guideline for using a benzothiazole probe for live-cell imaging.[8]

  • Cell Seeding: Seed the desired cells (e.g., HeLa, A549) onto a confocal dish or glass-bottom plate and culture them until they reach 70-80% confluency.

  • Probe Loading: Prepare a stock solution of the benzothiazole probe in DMSO. Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically 1-10 μM).

  • Incubation: Remove the culture medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the probe-containing medium. Incubate the cells for a specified time (e.g., 30 minutes) at 37 °C in a 5% CO₂ atmosphere.

  • Analyte Stimulation (if applicable): To observe the probe's response, treat the cells with the target analyte (e.g., H₂O₂, metal ions, or a substance to alter pH/viscosity) for a designated period. A control group of cells should be maintained without analyte stimulation.

  • Washing: After incubation/stimulation, remove the probe/analyte solution and wash the cells two to three times with PBS to remove any excess probe.

  • Imaging: Add fresh PBS or culture medium to the cells and immediately image them using a confocal laser scanning microscope. Excite the probe at its optimal excitation wavelength and collect the emission in the appropriate range.

  • Data Analysis: Quantify the fluorescence intensity of the images using software like ImageJ. Compare the intensity of the treated cells to the control cells to determine the probe's response.

References

Assessing the Biocompatibility of 6-Azido-2-methyl-1,3-benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of benzothiazole scaffolds in drug discovery and bioconjugation necessitates a thorough understanding of their biocompatibility. This guide provides a comparative assessment of the biocompatibility of 6-Azido-2-methyl-1,3-benzothiazole, a molecule of interest for "click" chemistry applications, by evaluating the broader class of benzothiazole derivatives. This analysis is benchmarked against alternative chemical moieties commonly employed in bioconjugation, providing a comprehensive overview for researchers in the field.

Executive Summary

The biocompatibility of this compound can be inferred from the extensive data available for the benzothiazole scaffold. In general, benzothiazole derivatives exhibit a range of biological activities, with cytotoxicity and genotoxicity being dose- and structure-dependent. Compared to the resulting triazole products of click chemistry, the benzothiazole core may present a higher initial toxicity profile. However, its versatility and established role in medicinal chemistry make it a valuable tool. Careful consideration of the specific derivative and its concentration is crucial for its successful application in biological systems.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in vivo acute toxicity of benzothiazole derivatives and their alternatives.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference
Benzothiazole Derivatives N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)U87 (glioblastoma)< 0.05[1]
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)HeLa (cervical cancer)< 0.05[1]
Benzothiazole-pyrrole conjugate (4o)MCF-7 (breast cancer)Not specified, significant effect at 2-4 µM[2][3]
Benzothiazole derivative 2bAsPC-1 (pancreatic cancer)12.44[4]
Benzothiazole derivative 4dBxPC-3 (pancreatic cancer)3.99[4]
Benzothiazole derivative 4mPTJ64i (paraganglioma)7.84[4]
Benzothiazole-piperazine derivative 1hHuman lymphocytesNot genotoxic[5]
N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivatives (2a-2d)Various cancer cell linesIC50 values measured[6]
Triazole Derivatives (Click Chemistry Products) Triazole-containing alkyl β-D-xylopyranosides (8-12 carbons)Jurkat (T-cell leukemia)26 - 890[7]
Triazole-linked alkyl β-glucopyranosides (8-16 carbons)Jurkat (T-cell leukemia)24 - 1198[8]
1,2,3-triazole derivative 8HT-1080 (fibrosarcoma)15.13[9]
1,2,3-triazole derivative 8A-549 (lung carcinoma)21.25[9]
Table 2: Genotoxicity Data

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell.

Compound ClassSpecific Compound/DerivativeAssayResultsReference
Benzothiazole Derivatives 2-Aminobenzothiazole (ABT)SOS/umu testGenotoxic[10]
2-Hydroxybenzothiazole (OHBT)SOS/umu testGenotoxic[10]
2-Chlorobenzothiazole (CBT)Micronucleus test (MGC-803 & A549 cells)Genotoxic[10]
2-Methylbenzothiazole (MeBT)Micronucleus test (A549 cells)Genotoxic[10]
Benzothiazole (BT)SOS/umu & Micronucleus testNot genotoxic[10]
Benzyl alcoholComet Assay (% tail DNA)Increased at 25 and 50 mM[11]
Benzyl acetateComet Assay (% tail DNA)Increased at 50 mM[11]
Benzoic acidComet Assay (% tail DNA)Increased at 5 mM[11]
Benzothiazole-piperazine derivative 1hAmes test (Salmonella TA98 & TA100)Not mutagenic[5]
Benzothiazole-piperazine derivative 1jAmes test (Salmonella TA98)Mutagenic[5]
Table 3: In Vivo Acute Toxicity Data (LD50 Values)

The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration. Lower LD50 values indicate higher toxicity.

Compound ClassSpecific Compound/DerivativeAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Benzothiazole Derivatives 1,5-Benzothiazepine derivative (6c1)MiceOral4786[12][13]
1,5-Benzothiazepine derivative (6e2)MiceOral2542[12][13]
1,5-Benzothiazepine derivative (6e3)MiceOral2039[12][13]
Benzothiazole-isothiourea derivative (3t)Not specifiedNot specified4000[14]
Benzothiazole-isothiourea derivative (3f)Not specifiedNot specified1000[15]
Benzothiazole-isothiourea derivative (3r)Not specifiedNot specified1000[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Expose cells to the test compound for a defined period.

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).[16]

In Vivo Acute Oral Toxicity (OECD 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.

  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (typically females). Acclimatize the animals to the laboratory conditions before the study.

  • Dosing: Administer the test substance orally to one animal at a time. The initial dose is based on available information or a default value.

  • Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 24 hours and daily thereafter for 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression factor is typically constant.

  • Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., a certain number of reversals in outcome, or a maximum number of animals have been used).

  • LD50 Calculation: Calculate the LD50 and its confidence interval using the maximum likelihood method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by benzothiazole derivatives and a typical experimental workflow for assessing biocompatibility.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition MAPK_ERK_Signaling_Pathway cluster_membrane_erk Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation p38 p38 MAPK p38->TranscriptionFactors Activation Cell_Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Cell_Proliferation Benzothiazole_ERK Benzothiazole Derivative Benzothiazole_ERK->Ras Inhibition Benzothiazole_ERK->MEK Inhibition Benzothiazole_ERK->ERK Inhibition Benzothiazole_ERK->p38 Inhibition Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) DataAnalysis Data Analysis & Risk Assessment Cytotoxicity->DataAnalysis Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Genotoxicity->DataAnalysis Signaling Signaling Pathway Analysis Signaling->DataAnalysis AcuteToxicity Acute Toxicity Study (e.g., OECD 425) Conclusion Biocompatibility Conclusion AcuteToxicity->Conclusion TestCompound Test Compound (this compound) TestCompound->Cytotoxicity TestCompound->Genotoxicity TestCompound->Signaling DataAnalysis->AcuteToxicity

References

Head-to-head comparison of different azido compounds in click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of their experiments. In the realm of bioconjugation and materials science, "click chemistry," particularly the azide-alkyne cycloaddition, has become an indispensable tool. This guide provides an objective, data-driven comparison of different azido compounds to aid in the selection of the optimal reagent for your specific application.

The efficiency of a click reaction is not solely dependent on the alkyne component; the nature of the azido compound plays a crucial role in determining reaction kinetics, yield, and overall success. This guide will delve into a head-to-head comparison of various azido compounds, focusing on their performance in the two most prevalent forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison of Azido Compounds

The selection of an appropriate azido compound is contingent on the specific requirements of the experiment, such as the desired reaction rate, the tolerance for copper catalysis, and the steric environment of the azide. Below is a summary of the performance of different classes of azido compounds in click chemistry.

Azido Compound ClassKey Features & Performance CharacteristicsTypical Applications
Primary Alkyl Azides Generally stable and readily available. Exhibit moderate to good reactivity in both CuAAC and SPAAC. Steric hindrance around the azide can affect reaction rates.General bioconjugation, surface functionalization, polymer synthesis.
Secondary Alkyl Azides Increased steric hindrance compared to primary azides, which can lead to slower reaction rates, particularly in SPAAC with sterically demanding cyclooctynes.[1]Applications where moderate reactivity is acceptable or desired.
Tertiary Alkyl Azides Significantly increased steric bulk, resulting in a notable decrease in reactivity in SPAAC, especially with hindered cyclooctynes like ADIBO.[1] This chemoselectivity can be exploited for dual-labeling strategies.[1]Orthogonal ligation strategies, controlled multi-functionalization.
Aryl Azides Electron-donating or -withdrawing groups on the aromatic ring can modulate reactivity. Electron-deficient aryl azides can exhibit higher rates in inverse-electron-demand SPAAC.[1]Synthesis of triazole-containing aromatic compounds, modification of aromatic biomolecules.
Sulfonyl Azides The strong electron-withdrawing nature of the sulfonyl group can influence the stability of the resulting triazole. In CuAAC, they can participate in the reaction but may also lead to alternative products under certain conditions.[2]Synthesis of N-sulfonylated triazoles, which can be precursors for other chemical transformations.
Picolyl Azides Contain a copper-chelating picolyl moiety that increases the effective local concentration of the copper catalyst at the reaction site.[3][4][5] This leads to significantly accelerated reaction rates in CuAAC, even at low copper concentrations, which is advantageous for live-cell labeling.[3][5]Live-cell imaging, bioconjugation in sensitive biological systems, applications requiring minimal copper cytotoxicity.

Experimental Insights and Protocols

Accurate comparison of azido compounds requires robust experimental design and precise quantification of reaction performance.

General Experimental Protocol for Comparing Azido Compound Reactivity in CuAAC

This protocol outlines a general method for comparing the reaction rates of different azido compounds in a copper-catalyzed click reaction using a fluorogenic alkyne.

Materials:

  • Azido compounds to be tested (e.g., primary alkyl azide, aryl azide, picolyl azide)

  • Fluorogenic alkyne (e.g., 7-ethynylcoumarin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, BTTAA) (optional, but recommended for picolyl azides)[3]

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of all azido compounds, the fluorogenic alkyne, CuSO₄, sodium ascorbate, and the chelating ligand in the chosen buffer.

  • Reaction Setup: In a 96-well plate, set up the reactions by adding the buffer, the fluorogenic alkyne, and the respective azido compound.

  • Initiation of Reaction: To initiate the click reaction, add a freshly prepared solution of CuSO₄ and sodium ascorbate (and the chelating ligand, if used). The final concentrations should be carefully controlled for a valid comparison.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis: Plot the fluorescence intensity against time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. These rates can then be compared to assess the relative reactivity of the different azido compounds.

Monitoring Reaction Kinetics in SPAAC

For strain-promoted reactions, the kinetics can be monitored using techniques such as NMR spectroscopy or inline ATR-IR spectroscopy. ¹H NMR can be used to follow the disappearance of the azide or alkyne peaks and the appearance of the triazole product peak over time.[6] Inline ATR-IR spectroscopy is particularly useful for real-time monitoring by tracking the disappearance of the characteristic azide vibrational band around 2100 cm⁻¹.[7]

Visualizing Click Chemistry Concepts

To better understand the processes involved, the following diagrams illustrate a typical workflow for comparing azido compounds and the fundamental mechanisms of click chemistry.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Azido Compounds (e.g., Alkyl, Aryl, Picolyl) C Prepare Stock Solutions A->C B Choose Alkyne Partner (e.g., Terminal Alkyne, Cyclooctyne) B->C D Set up Parallel Reactions (CuAAC or SPAAC) C->D E Initiate and Monitor Reaction (e.g., Fluorescence, NMR, IR) D->E F Collect Kinetic Data E->F G Determine Reaction Rates and Yields F->G H Compare Performance G->H

Experimental workflow for comparing azido compounds.

G cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 Catalyst Cu(I) Azide1->Catalyst Alkyne1 R2-C≡CH Alkyne1->Catalyst Product1 1,4-Disubstituted Triazole Catalyst->Product1 Azide2 R1-N3 Product2 Triazole Azide2->Product2 Cyclooctyne Strained Cyclooctyne Cyclooctyne->Product2

General mechanisms of CuAAC and SPAAC reactions.

Conclusion

The choice of an azido compound is a critical parameter in the design of click chemistry experiments. While primary alkyl azides offer a versatile and readily available option for a wide range of applications, specialized azides can provide significant advantages. Picolyl azides are highly recommended for CuAAC in biological systems where low copper concentrations are essential to maintain cell viability.[3][5] For SPAAC, the steric profile of the azide becomes a key consideration, with tertiary azides exhibiting significantly reduced reactivity that can be harnessed for selective, orthogonal labeling.[1] By understanding the distinct characteristics of each class of azido compound and employing rigorous experimental protocols for their evaluation, researchers can optimize their click chemistry strategies to achieve their desired outcomes with high efficiency and precision.

References

Quantitative Analysis of 6-Azido-2-methyl-1,3-benzothiazole Labeling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and chemical biology, the precise and efficient labeling of biomolecules is paramount for elucidating biological processes and developing novel diagnostics and therapeutics. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and versatile tool for this purpose due to its high efficiency, selectivity, and biocompatibility.[1][2][3] This guide provides a quantitative comparison of the labeling efficiency of 6-Azido-2-methyl-1,3-benzothiazole, an aryl azide, with other commonly used azide-based labeling reagents.

Comparison of Azide Labeling Reagents

The choice of an azide labeling reagent significantly impacts the efficiency and outcome of a bioconjugation reaction. Key factors to consider include the azide's chemical nature (aryl vs. alkyl), steric hindrance, and the reaction conditions. Below is a comparative summary of this compound and representative alkyl and other aryl azide alternatives.

ReagentTypeTypical Reaction ConditionsReported Labeling Efficiency/KineticsAdvantagesDisadvantages
This compound Aryl AzideCu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate), aqueous buffer, room temperatureData not readily available in comparative studies. Reactivity is influenced by the electron-withdrawing nature of the benzothiazole ring.Potentially offers unique photophysical properties or specific interactions due to the benzothiazole moiety.[4][5]Lower reactivity compared to some alkyl azides.[6] Potential for side reactions under certain photolytic conditions.[7]
Azidohomoalanine (AHA) Alkyl AzideMetabolic incorporation into proteins, followed by CuAAC or SPAAC.High incorporation and labeling efficiency in various cell lines.[8]Can be introduced into proteins biosynthetically, allowing for labeling of newly synthesized proteins.Requires metabolic machinery of live cells; not suitable for in vitro labeling of purified proteins.
3-Azidopropylamine Alkyl AzideAmine-reactive coupling to proteins (e.g., via NHS ester), followed by CuAAC.Generally high reaction rates in CuAAC.Versatile for labeling purified proteins through primary amines (lysine residues, N-terminus).Labeling occurs at multiple sites, which may affect protein function.
4-Azidobenzoic Acid Aryl AzideAmine-reactive coupling to proteins, followed by CuAAC or photoaffinity labeling.Photoattachment efficiency can be high (e.g., 60% in 1 hour for a specific derivative).[7]Can be used for photoaffinity labeling to identify binding partners.[7]CuAAC reactivity may be lower than alkyl azides. Photolabeling requires UV irradiation which can damage biomolecules.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable labeling experiments. Below are representative protocols for protein labeling using an aryl azide via CuAAC and a general method for quantifying labeling efficiency.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Bovine Serum Albumin (BSA)

This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), which has been pre-functionalized with an alkyne group, using an azide-containing probe like this compound.

Materials:

  • Alkyne-modified BSA (e.g., via reaction with an alkyne-NHS ester)

  • This compound (or alternative azide probe)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of alkyne-modified BSA in PBS.

    • Prepare a 10 mM stock solution of the azide probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the 10 mg/mL alkyne-BSA solution with 870 µL of PBS.

    • Add 10 µL of the 10 mM azide probe stock solution (final concentration ~100 µM).

    • Add 10 µL of the 10 mM TBTA stock solution.

    • Add 5 µL of the 50 mM CuSO₄ stock solution.

    • Initiate the reaction by adding 5 µL of the 100 mM Sodium Ascorbate stock solution.

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove excess, unreacted azide probe and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Collect the protein-containing fractions.

Protocol 2: Quantification of Labeling Efficiency using Fluorescence

This protocol assumes the use of an alkyne-functionalized fluorescent dye to react with the azide-labeled protein.

Materials:

  • Azide-labeled protein (from a reaction similar to Protocol 1, but starting with an azide-modified protein and reacting with an alkyne-fluorophore)

  • Unlabeled protein standard of known concentration

  • Fluorophore standard of known concentration

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Concentration Measurement:

    • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀).

    • Correct for the absorbance of the fluorophore at 280 nm using a correction factor provided by the dye manufacturer or determined empirically.

    • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm.

  • Fluorophore Concentration Measurement:

    • Measure the absorbance of the labeled protein solution at the maximum absorption wavelength (λₘₐₓ) of the fluorophore.

    • Calculate the concentration of the fluorophore using the Beer-Lambert law and the extinction coefficient of the dye at its λₘₐₓ.

  • Calculation of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, is calculated as: DOL = (Molar concentration of the fluorophore) / (Molar concentration of the protein)

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein Alkyne-Modified Protein Reaction CuAAC Reaction (Click Chemistry) Protein->Reaction Azide Azide Probe (e.g., 6-Azido-2-methyl- 1,3-benzothiazole) Azide->Reaction Catalyst Cu(I) Catalyst (CuSO4/Ascorbate) Catalyst->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Quantification Quantification (Spectrophotometry) Purification->Quantification

Caption: General workflow for protein labeling using CuAAC.

Logical_Relationship Reagent Choice of Azide Reagent Efficiency Labeling Efficiency Reagent->Efficiency influences Application Downstream Application Reagent->Application determines suitability for Efficiency->Application enables Conditions Reaction Conditions Conditions->Efficiency optimizes

Caption: Factors influencing the success of a bioconjugation experiment.

References

A Comparative Guide to Photo-Affinity Probes: 6-Azido-2-methyl-1,3-benzothiazole and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Azido-2-methyl-1,3-benzothiazole, an aryl azide-based photo-affinity probe, with a leading alternative technology, diazirine-based probes. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their target identification and cross-reactivity studies.

Introduction to Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique used to identify and characterize non-covalent interactions between small molecules and their biological targets, primarily proteins. This method employs a chemical probe that, upon activation by light, forms a highly reactive intermediate that covalently binds to interacting proteins. Subsequent proteomic analysis allows for the identification of these target proteins. The ideal photo-affinity probe exhibits high affinity and selectivity for its target in the dark and, upon photoactivation, efficiently crosslinks to its binding partners with minimal off-target interactions.

This compound belongs to the class of aryl azide-based photo-affinity probes. The core of its functionality lies in the azido group attached to the benzothiazole scaffold. Upon exposure to ultraviolet (UV) light, the aryl azide group releases nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, allowing for covalent attachment to a broad range of amino acid residues within the binding pocket of a target protein.

Comparison with a Key Alternative: Diazirine-Based Probes

A major class of alternative photo-activatable probes are those based on the diazirine moiety. Diazirines are three-membered ring structures containing two nitrogen atoms. Like aryl azides, they are photo-activatable and form reactive carbene intermediates upon UV irradiation. However, there are key differences in their properties and performance that are critical for experimental design.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound (as a representative aryl azide probe) and diazirine-based probes.

FeatureThis compound (Aryl Azide)Diazirine-Based Probes
Photo-reactive Group Aryl Azide (-N₃)Diazirine
Reactive Intermediate NitreneCarbene
Activation Wavelength Typically shorter wavelength UV (254-300 nm)Typically longer wavelength UV (350-365 nm)
Size of Photo-reactive Group Relatively largerSmaller, less likely to interfere with binding
Reactivity of Intermediate Highly reactive, inserts into C-H, N-H, and O-H bondsHighly reactive, primarily inserts into C-H and O-H bonds
Amino Acid Preference Broad reactivity with most amino acidsAlkyl diazirines show preference for acidic residues (Asp, Glu); Aryl diazirines have broader reactivity
Potential for Off-Target Labeling Can be significant due to the high reactivity of the nitreneCan also be significant, but the smaller size and different reactivity profile may offer advantages in some cases
Stability Generally stable in the dark, but can be sensitive to reducing agentsGenerally stable in the dark and more resistant to chemical reduction
Performance Comparison: Cross-Reactivity and Selectivity

While specific quantitative cross-reactivity data for this compound is not extensively available in the public domain, general principles of aryl azide and diazirine chemistry allow for a qualitative comparison.

The high reactivity of the nitrene intermediate generated from aryl azides can lead to a broader range of off-target labeling compared to some diazirine-based probes. This is because the nitrene can react with a wider variety of chemical bonds. However, the actual off-target profile is highly dependent on the specific probe, its concentration, the duration of UV exposure, and the biological system being studied.

Diazirine-based probes, particularly alkyl diazirines, can exhibit a more predictable labeling pattern due to their preference for acidic amino acid residues. This can sometimes be advantageous in narrowing down the potential binding sites. Aryl diazirines, on the other hand, behave more similarly to aryl azides with broader reactivity.

The following table presents a hypothetical comparison of off-target profiles based on general observations from proteomic studies of aryl azide and diazirine probes. Note: This data is illustrative and not specific to this compound.

ParameterAryl Azide Probe (e.g., Benzothiazole-based)Diazirine Probe
Number of Identified Off-Targets Potentially higher due to broader reactivityMay be lower, especially for alkyl diazirines
Classes of Off-Target Proteins Diverse, including metabolic enzymes, chaperones, and structural proteinsCan be enriched for proteins with accessible acidic residues (alkyl diazirines) or a similarly diverse set as aryl azides (aryl diazirines)
Signal-to-Noise Ratio (On-target vs. Off-target) Can be variable; optimization of experimental conditions is crucialMay be higher in some cases due to more specific reactivity or lower background labeling

Experimental Protocols

A general workflow for a photo-affinity labeling experiment to identify protein targets and assess cross-reactivity is outlined below.

I. Probe Incubation and Photo-Crosslinking
  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with the photo-affinity probe (e.g., this compound or a diazirine alternative) at various concentrations and for different incubation times to determine optimal binding conditions. A no-probe control and a competition control (co-incubation with an excess of a non-photo-activatable parent compound) should be included.

  • UV Irradiation: Wash the cells to remove unbound probe. Irradiate the cells with UV light at the appropriate wavelength (e.g., 254 nm for aryl azides, 365 nm for diazirines) for a predetermined duration. The UV dose should be optimized to maximize crosslinking while minimizing cell damage.

  • Cell Lysis: After irradiation, harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

II. Enrichment of Labeled Proteins
  • Affinity Purification: If the probe contains a reporter tag (e.g., biotin), the labeled proteins can be enriched from the cell lysate using affinity purification (e.g., streptavidin beads).

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

III. Protein Identification and Quantification
  • On-Bead Digestion: Elute the bound proteins from the beads or perform on-bead digestion with a protease (e.g., trypsin) to generate peptides.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

  • Data Analysis: Use proteomic software to identify and quantify the proteins. Compare the results from the probe-treated samples with the control samples to identify specific binding partners. The competition experiment will help to distinguish specific targets from non-specific binders.

Mandatory Visualization

Experimental_Workflow cluster_Cellular_Phase Cellular Phase cluster_Biochemical_Phase Biochemical Phase cluster_Analytical_Phase Analytical Phase A 1. Cell Culture & Probe Incubation B 2. UV Irradiation (Crosslinking) A->B C 3. Cell Lysis B->C D 4. Affinity Purification C->D E 5. On-Bead Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Target ID F->G

Caption: A generalized workflow for a photo-affinity labeling experiment.

Signaling_Pathway Probe Photo-affinity Probe (e.g., this compound) Target Target Protein Probe->Target Specific Binding OffTarget1 Off-Target Protein 1 Probe->OffTarget1 Non-specific Binding OffTarget2 Off-Target Protein 2 Probe->OffTarget2 Non-specific Binding Downstream Downstream Signaling & Cellular Effects Target->Downstream

Caption: Logical relationship of a photo-affinity probe with its intended and off-target proteins.

Conclusion

The choice between an aryl azide-based probe like this compound and a diazirine-based alternative depends on the specific requirements of the study. Aryl azides are well-established and offer broad reactivity, which can be advantageous for initial screening. Diazirines, being smaller and activatable at longer UV wavelengths, may offer benefits in terms of reduced steric hindrance and potentially lower cellular damage. The choice of alkyl versus aryl diazirines further allows for tuning of the reactivity profile.

A thorough understanding of the potential for off-target interactions is crucial for the interpretation of any photo-affinity labeling experiment. It is highly recommended to include appropriate controls, such as competition experiments, and to validate key findings with orthogonal methods. As the field of chemical proteomics continues to advance, the development of more specific and efficient photo-affinity probes will undoubtedly lead to a deeper understanding of the complex molecular interactions that govern cellular processes.

Performance of 6-Azido-2-methyl-1,3-benzothiazole in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Benzothiazole Derivatives as Anticancer Agents

Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3]

Comparative Cytotoxicity of Substituted Benzothiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2- and 6-substituted benzothiazole derivatives against a panel of human cancer cell lines. This data, extracted from multiple studies, allows for a comparison of the impact of different substituents on the anticancer potency of the benzothiazole scaffold. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
2-(4-Hydroxy-methoxy benzylidene)-hydrazino derivative HeLaCervical Cancer2.41[4]
COS-7Kidney Fibroblast4.31[4]
Substituted bromopyridine acetamide derivative SKRB-3Breast Cancer0.0012[4]
SW620Colon Adenocarcinoma0.0043[4]
A549Lung Carcinoma0.044[4]
HepG2Liver Carcinoma0.048[4]
Pyridine containing pyrimidine benzothiazole ME-180Cervical Cancer4.01[4]
Substituted methoxybenzamide benzothiazole VariousVarious1.1 - 8.8[4]
Substituted chloromethylbenzamide benzothiazole VariousVarious1.1 - 8.8[4]
Substituted chlorophenyl oxothiazolidine based benzothiazole HeLaCervical Cancer9.76[4]
Naphthalimide derivative HT-29Colorectal Adenocarcinoma3.72[5]
A549Lung Carcinoma4.074[5]
MCF-7Breast Cancer7.91[5]
Ru(III) containing methylbenzothiazole KE-37Leukemia7.74[4]
K-562Leukemia16.21[4]
Derivatives 61 & 62 A549Lung Carcinoma10.67 & 9.0 (µg/mL)[4]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide PC-3Prostate Cancer19.9 (µg/mL)[5]
LNCaPProstate Cancer11.2 (µg/mL)[5]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine PC-3Prostate Cancer0.6[6]
THP-1Leukemia3[6]
Caco-2Colorectal Adenocarcinoma9.9[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the anticancer performance of benzothiazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-Azido-2-methyl-1,3-benzothiazole) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[12][13]

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis; Annexin V-positive, PI-positive cells are in late apoptosis or necrosis; and Annexin V-negative, PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C for later analysis.[16][17]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its interference with DNA staining.[16]

  • PI Staining: Add propidium iodide solution to the cells.

  • Incubation: Incubate the cells for at least 15-30 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives have been shown to exert their anticancer effects through various signaling pathways. A common mechanism involves the induction of apoptosis, often through the mitochondrial (intrinsic) pathway.[3] Another frequently observed mechanism is the inhibition of the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.[2]

Mitochondrial Apoptosis Pathway

The following diagram illustrates the mitochondrial pathway of apoptosis, a common mechanism of action for many anticancer benzothiazole derivatives.

Mitochondrial_Apoptosis_Pathway Benzothiazole Benzothiazole Derivative ROS ↑ ROS Generation Benzothiazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Benzothiazole->Bcl2 Bax Bax (Pro-apoptotic) Activation Benzothiazole->Bax Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot CytoC Cytochrome c Release Mito_Pot->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito_Pot inhibits Bax->Mito_Pot

Caption: Mitochondrial apoptosis pathway induced by benzothiazole derivatives.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical experimental workflow for evaluating the anticancer performance of a novel compound like this compound.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Induces Cell Death? Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism->Cell_Cycle Affects Proliferation? Signaling Signaling Pathway Analysis (e.g., Western Blot for PI3K/AKT) Mechanism->Signaling Modulates Pathways? Conclusion Conclusion & Further In Vivo Studies Apoptosis->Conclusion Cell_Cycle->Conclusion Signaling->Conclusion

Caption: Experimental workflow for anticancer drug evaluation.

References

Benchmarking 6-Azido-2-methyl-1,3-benzothiazole: A Comparative Guide to Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and chemical biology, "click chemistry" has emerged as a powerful tool for its simplicity, efficiency, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of these reactions. This guide provides a comprehensive benchmark of 6-Azido-2-methyl-1,3-benzothiazole against other prominent click chemistry reagents, offering a comparative analysis of their performance based on available experimental data and established protocols.

Performance Comparison of Click Chemistry Reagents

The selection of a click chemistry reagent is dictated by the specific requirements of an experiment, including desired reaction speed, biocompatibility, and the need for fluorogenic signaling. Here, we compare this compound, a fluorogenic aryl azide, with a standard alkyl azide (Benzyl Azide) and two prominent copper-free click chemistry systems: a strained alkyne (DBCO) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and a tetrazine/trans-cyclooctene (TCO) pair for Inverse Electron Demand Diels-Alder (IEDDA) ligation.

Reagent/SystemReaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
This compound CuAACEstimated: 1 - 100 (inferred from aryl azides)Fluorogenic ("Click-on") : Becomes fluorescent upon reaction, enabling signal detection without washout steps.Copper-catalyzed (potential cytotoxicity); Slower kinetics compared to copper-free methods.
Benzyl Azide CuAAC1 - 100Well-established, commercially available, predictable reactivity.Requires copper catalyst; Not inherently fluorogenic.
Azide + DBCO SPAAC~0.1 - 1.0Copper-free (biocompatible for live-cell imaging); High selectivity.Slower reaction rates compared to CuAAC and IEDDA.
Tetrazine + TCO IEDDA10³ - 10⁶Extremely fast kinetics; Copper-free; Bioorthogonal.Tetrazine and TCO reagents can be less stable than azides/alkynes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for conducting click chemistry reactions with the compared reagents.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is applicable for reacting this compound or Benzyl Azide with an alkyne-modified molecule.

Materials:

  • Azide reagent (e.g., this compound or Benzyl Azide)

  • Alkyne-modified substrate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide reagent in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified substrate in DMSO or an appropriate buffer.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (freshly made).

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup (Final Volume: 100 µL):

    • To a microcentrifuge tube, add:

      • 10 µL of 10 mM alkyne-substrate (1 mM final concentration).

      • 1-5 µL of 10 mM azide reagent (1-5 molar equivalents).

      • Buffer (e.g., PBS) to bring the volume to 80 µL.

    • Prepare the catalyst premix:

      • In a separate tube, mix 2 µL of 10 mM CuSO₄ with 10 µL of 50 mM THPTA/TBTA. Let it sit for 2 minutes.

    • Add 12 µL of the catalyst premix to the reaction tube.

    • Initiate the reaction by adding 8 µL of 100 mM sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by TLC, LC-MS, or fluorescence measurement if using a fluorogenic azide.

  • Analysis:

    • Analyze the reaction mixture using appropriate techniques (e.g., SDS-PAGE for proteins, HPLC for small molecules). For fluorogenic reactions, fluorescence can be read directly on a plate reader.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free reaction of an azide with a DBCO-modified molecule.

Materials:

  • Azide-modified substrate

  • DBCO-functionalized reagent

  • PBS, pH 7.4

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified substrate in an appropriate buffer or DMSO.

    • Prepare a 10 mM stock solution of the DBCO-reagent in DMSO.

  • Reaction Setup (Final Volume: 100 µL):

    • To a microcentrifuge tube, add:

      • 10 µL of 10 mM azide-substrate (1 mM final concentration).

      • 1-2 µL of 10 mM DBCO-reagent (1-2 molar equivalents).

      • Buffer (e.g., PBS) to bring the volume to 100 µL.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours.

  • Analysis:

    • Analyze the reaction mixture using appropriate techniques.

Protocol 3: Inverse Electron Demand Diels-Alder (IEDDA) Ligation

This protocol describes the reaction between a tetrazine and a TCO-modified molecule.

Materials:

  • Tetrazine-functionalized reagent

  • TCO-modified substrate

  • PBS, pH 7.4

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the tetrazine-reagent in DMSO.

    • Prepare a 1 mM stock solution of the TCO-modified substrate in an appropriate buffer or DMSO.

  • Reaction Setup (Final Volume: 100 µL):

    • To a microcentrifuge tube, add:

      • 10 µL of 1 mM TCO-substrate (100 µM final concentration).

      • 1-1.2 µL of 1 mM tetrazine-reagent (1-1.2 molar equivalents).

      • Buffer (e.g., PBS) to bring the volume to 100 µL.

  • Incubation:

    • The reaction is typically very fast and can be complete within minutes to an hour at room temperature.

  • Analysis:

    • Analyze the reaction mixture using appropriate techniques. The disappearance of the characteristic pink/red color of the tetrazine can often be used to visually monitor the reaction progress.

Visualizations

Signaling Pathway: EGFR Activation and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers, making it a key target for drug development. Click chemistry can be employed to label and study EGFR and its interacting partners.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization & Autophosphorylation Grb2 Grb2 Dimer->Grb2 PI3K PI3K Dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway initiated by EGF binding.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to study enzyme function directly in complex biological systems. Click chemistry is integral to modern ABPP workflows, allowing for the use of small, bioorthogonal probes.

ABPP_Workflow cluster_in_situ In Situ / In Vivo cluster_in_vitro In Vitro cluster_analysis Analysis Cells Live Cells / Organism Labeled_Cells Cells with Probe-labeled Enzymes Probe Alkyne-ABP Probe Probe->Cells Incubation Lysate Cell Lysate Labeled_Cells->Lysate Lysis Click_Reaction Click Chemistry (Azide-Fluorophore/Biotin) Lysate->Click_Reaction Tagged_Proteins Tagged Protein Mixture Click_Reaction->Tagged_Proteins SDS_PAGE SDS-PAGE (In-gel Fluorescence) Tagged_Proteins->SDS_PAGE Enrichment Affinity Enrichment (Streptavidin Beads) Tagged_Proteins->Enrichment Mass_Spec LC-MS/MS Analysis Enrichment->Mass_Spec Identification Protein Identification & Quantification Mass_Spec->Identification

References

Safety Operating Guide

Prudent Disposal of 6-Azido-2-methyl-1,3-benzothiazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Azido-2-methyl-1,3-benzothiazole is critical to ensure laboratory safety and environmental protection. Due to the presence of the azido functional group, this compound is potentially explosive and must be handled with extreme caution. This guide provides a comprehensive operational plan for its safe deactivation and disposal.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: All handling and disposal steps must be performed in a well-ventilated chemical fume hood.

  • Avoid Incompatibilities: Keep this compound away from acids, heavy metals, and halogenated solvents, as these can form highly explosive and toxic compounds.

  • Prevent Shock and Friction: Avoid grinding, scraping, or subjecting the compound to sudden impact or friction. Use plastic or rubber spatulas instead of metal ones.

  • Small Quantities: Handle only small quantities of the compound at any given time.

Hazard Summary

The primary hazard associated with this compound stems from its azido group. Organic azides are known to be energetic materials that can decompose explosively when subjected to heat, light, shock, or friction.

Hazard ClassificationDescription
Explosive Potential The azido functional group can release nitrogen gas (N₂) upon decomposition, leading to a rapid expansion of volume and potential explosion.
Toxicity While specific toxicity data for this compound is limited, organic azides as a class are considered toxic.
Instability The stability of organic azides is influenced by their molecular weight and the ratio of carbon to nitrogen atoms. Compounds with a higher nitrogen content tend to be less stable.

Disposal Plan: Deactivation via Staudinger Reduction

The recommended procedure for the safe disposal of this compound involves its chemical conversion (reduction) to the corresponding, more stable amine, 6-Amino-2-methyl-1,3-benzothiazole. The Staudinger reaction is a mild and effective method for this transformation.[1][2][3][4][5]

Experimental Protocol: Staudinger Reduction

This protocol outlines the general procedure for the reduction of an organic azide using triphenylphosphine.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply (optional, for inert atmosphere)

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the this compound in anhydrous THF.

  • Addition of Triphenylphosphine: Slowly add a stoichiometric equivalent of triphenylphosphine to the stirred solution at room temperature. An inert atmosphere is recommended but not strictly necessary for this reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot. The reaction is typically complete within a few hours.

  • Hydrolysis: Once the reaction is complete, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. This step will produce the desired 6-Amino-2-methyl-1,3-benzothiazole and triphenylphosphine oxide as a byproduct.[3]

  • Waste Collection: The resulting solution containing the amine, triphenylphosphine oxide, and THF should be collected in a designated hazardous waste container.

Waste Disposal Logistics

  • Containerization: The deactivated reaction mixture should be stored in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical names of the contents (6-Amino-2-methyl-1,3-benzothiazole, triphenylphosphine oxide, THF, water) and the date.

  • Segregation: Do not mix this waste with other waste streams, especially acidic or halogenated waste.

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Waste Management PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood Dissolve Dissolve Azide in THF FumeHood->Dissolve Add_PPh3 Add Triphenylphosphine Dissolve->Add_PPh3 React Stir at Room Temperature Add_PPh3->React Hydrolyze Add Water to Hydrolyze React->Hydrolyze CollectWaste Collect Reaction Mixture in Waste Container Hydrolyze->CollectWaste LabelWaste Label Waste Container Properly CollectWaste->LabelWaste ContactEHS Contact EHS for Waste Pickup LabelWaste->ContactEHS

Caption: Workflow for the safe deactivation and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.